2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQGSNNXYYJBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501985 | |
| Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71703-16-7 | |
| Record name | Isothiazolidine, 2-(4-bromophenyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-1,2-thiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a summary of publicly available information regarding "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide." Extensive literature searches have revealed a significant scarcity of detailed experimental data and biological studies for this specific compound. Consequently, this guide provides foundational chemical information and contextual insights based on related structures. All information should be cross-referenced with experimentally derived data upon synthesis and evaluation.
Core Chemical Properties
"this compound" is a heterocyclic organic compound belonging to the class of isothiazolidine 1,1-dioxides, also known as γ-sultams. The structure features a saturated five-membered ring containing sulfur, nitrogen, and three carbon atoms, with the sulfur atom in a high oxidation state (+6) as a sulfone. A 4-bromophenyl group is attached to the nitrogen atom of the isothiazolidine ring.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
| CAS Number | 71703-16-7 | [] |
| Molecular Formula | C₉H₁₀BrNO₂S | [] |
| Molecular Weight | 276.15 g/mol | [] |
| Canonical SMILES | C1CS(=O)(=O)N1C2=CC=C(C=C2)Br | Inferred from structure |
| InChI Key | Inferred from structure |
Note: Experimentally determined physical properties such as melting point, boiling point, and solubility are not available in the public domain at the time of this report.
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a general and plausible synthetic approach can be proposed based on established methods for the preparation of N-aryl isothiazolidine 1,1-dioxides. A common strategy involves the Michael addition of an amine to an α,β-unsaturated vinyl sulfone, followed by intramolecular cyclization.
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This should be considered a theoretical pathway and would require experimental optimization.
Caption: Proposed synthesis of this compound.
Experimental Workflow for Synthesis (Hypothetical)
The following workflow illustrates the general steps that would be involved in the proposed synthesis and characterization.
Caption: General experimental workflow for the synthesis and characterization.
Potential Biological Activity and Signaling Pathways (Inferred)
There is no direct biological data available for this compound. However, the broader class of isothiazolidine 1,1-dioxides (sultams) has been investigated for a range of biological activities. The presence of the 4-bromophenyl moiety is also common in many pharmacologically active compounds.
Areas of Potential Interest for Research:
-
Antimicrobial Activity: Some sultam derivatives have shown antibacterial properties. The 4-bromophenyl group is also present in some known antimicrobial agents.
-
Antiviral Activity: Certain β-amino sultams have been reported as inhibitors of HIV-1 replication.
-
Enzyme Inhibition: The isothiazolidine 1,1-dioxide scaffold can act as a bioisostere for other cyclic structures and may interact with various enzyme active sites.
-
Anticancer Activity: The 4-bromophenyl group is a feature in some compounds with antiproliferative effects.
Hypothetical Signaling Pathway Interaction
Given the lack of specific data, any depiction of a signaling pathway would be purely speculative. Research on this compound would first need to establish a biological target. A generalized logical diagram for investigating potential biological activity is presented below.
Caption: Logical workflow for the investigation of biological activity.
Conclusion and Future Directions
"this compound" is a compound for which fundamental experimental data is largely absent from public scientific databases. The information provided herein is based on its chemical structure and the known properties of related compounds. Future research on this molecule would require its de novo synthesis and thorough characterization using modern analytical techniques. Subsequently, its biological profile could be explored through systematic screening to identify potential therapeutic applications. The structural motifs present in the molecule suggest that investigations into its antimicrobial, antiviral, and enzyme inhibitory activities could be promising starting points.
References
"2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" CAS number 71703-16-7
An In-Depth Technical Guide to 2-(Aryl)isothiazolidine 1,1-dioxides with a Focus on 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
Disclaimer: Publicly available scientific literature containing in-depth experimental and biological data specifically for this compound (CAS 71703-16-7) is limited. This guide provides a comprehensive overview of the broader class of 2-(Aryl)isothiazolidine 1,1-dioxides, drawing on available data for the target compound and related analogues to offer insights for researchers, scientists, and drug development professionals.
Introduction
Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of saturated five-membered heterocyclic compounds containing a sulfonamide group within the ring. This scaffold has garnered interest in medicinal chemistry due to its potential as a bioisostere for various functional groups and its presence in molecules with diverse biological activities. The aryl substituent at the 2-position provides a key point for structural modification to modulate physicochemical properties and biological targets. This guide focuses on the synthesis, properties, and potential applications of this chemical class, with specific available data for the 4-bromo-substituted analogue.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 71703-16-7 | N/A |
| Molecular Formula | C₉H₁₀BrNO₂S | [1][2] |
| Molecular Weight | 276.15 g/mol | [1][2] |
| Appearance | Solid | [3][4] |
| Purity | ≥95% - 96% | [4][5] |
| Canonical SMILES | C1CS(=O)(=O)N(C1)C2=CC=C(C=C2)Br | [4] |
| InChI Key | LYQGSNNXYYJBLO-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD09933347 | [1][3] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of the isothiazolidine 1,1-dioxide core are documented. A common approach involves the aza-Michael addition to an activated vinylsulfonamide precursor.
General Experimental Protocol: Aza-Michael Addition for the Synthesis of 2-(Aryl)isothiazolidine 1,1-dioxides
This protocol is a generalized procedure based on the synthesis of related isothiazolidine 1,1-dioxides and may require optimization for the specific synthesis of this compound.
Materials:
-
Aryl amine (e.g., 4-bromoaniline)
-
Divinyl sulfone or a suitable precursor
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, DBU)
Procedure:
-
To a solution of the aryl amine (1.0 eq) in the chosen aprotic solvent, add the base (1.1 eq).
-
Slowly add divinyl sulfone (1.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(Aryl)isothiazolidine 1,1-dioxide.
Biological Activity and Potential Applications
Derivatives of the isothiazolidine 1,1-dioxide scaffold have been investigated for their potential as:
-
Antiproliferative Agents: Certain isothiazoloisoxazole 1,1-dioxides have demonstrated low micromolar activity against human breast carcinoma cell lines.[2]
-
Enzyme Inhibitors: Some N-arylbenzisothiazolinone 1,1-dioxides are potent and selective inhibitors of human leukocyte elastase and chymotrypsin.[3]
-
Antimicrobial Agents: While some studies on 1,2-benzisothiazolin-3-one derivatives showed antimicrobial activity, their corresponding 1,1-dioxide derivatives were found to be inactive.[6] This highlights that the oxidation state of the sulfur atom can be critical for certain biological activities.
The related thiazolidinone scaffold is known for a wider range of activities, including antidiabetic, anti-inflammatory, and anticancer effects.[7][8]
Hypothetical Mechanism of Action: Enzyme Inhibition
Based on the activity of related compounds as enzyme inhibitors, a potential mechanism of action for some 2-(Aryl)isothiazolidine 1,1-dioxides could involve the competitive binding to the active site of a target enzyme, thereby inhibiting its function.
Safety and Handling
According to available safety data sheets, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)[3]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.[3]
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with potential for further investigation in drug discovery and development. While specific biological data for this compound is lacking, the broader family of isothiazolidine 1,1-dioxides has shown promise as antiproliferative agents and enzyme inhibitors.
Future research should focus on:
-
Developing and publishing detailed synthetic protocols for this compound.
-
Screening this compound against a variety of biological targets to identify potential therapeutic applications.
-
Conducting structure-activity relationship (SAR) studies by synthesizing and evaluating a library of related analogues to optimize for potency and selectivity.
This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and the wider class of 2-(Aryl)isothiazolidine 1,1-dioxides.
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, CasNo.71703-16-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
Technical Guide: Synthesis and Characterization of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the synthesis and characterization of the heterocyclic compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide (CAS No. 71703-16-7). While specific peer-reviewed experimental data for this exact molecule is limited in publicly accessible literature, this document provides a proposed synthetic route based on established chemical principles for analogous compounds. Furthermore, it details the expected characterization data from standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers interested in the synthesis and study of this compound and its potential applications.
Introduction
This compound is a heterocyclic compound featuring a saturated five-membered sultam ring N-substituted with a 4-bromophenyl group. The isothiazolidine 1,1-dioxide core is a key structural motif in various pharmacologically active molecules. The presence of the bromophenyl moiety offers a site for further functionalization, for instance, through cross-coupling reactions, making it a potentially valuable building block in medicinal chemistry and materials science. Thiazolidinone derivatives, a related class of compounds, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1][2]
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the reaction of 4-bromoaniline with 3-chloropropanesulfonyl chloride, followed by an intramolecular cyclization. This two-step, one-pot approach is a common strategy for the formation of N-aryl substituted sultams.
Experimental Protocol
Materials:
-
4-bromoaniline
-
3-chloropropanesulfonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Sodium hydride (for cyclization step)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Step 1: Sulfonamide Formation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropanesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3-chloropropane-1-sulfonamide.
Step 2: Intramolecular Cyclization
-
Dissolve the crude sulfonamide from Step 1 in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods. The following tables summarize the expected data.
Physical and Molecular Properties
| Property | Value |
| CAS Number | 71703-16-7 |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Molecular Weight | 276.15 g/mol |
| Appearance | Expected to be a white to off-white solid |
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | d | 2H | Aromatic protons ortho to bromine |
| ~ 7.35 | d | 2H | Aromatic protons ortho to nitrogen |
| ~ 3.60 | t | 2H | Methylene protons adjacent to nitrogen |
| ~ 3.20 | t | 2H | Methylene protons adjacent to sulfur |
| ~ 2.40 | p | 2H | Methylene protons at C4 of the sultam ring |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 137 | Aromatic quaternary carbon attached to nitrogen |
| ~ 132 | Aromatic C-H ortho to bromine |
| ~ 128 | Aromatic C-H ortho to nitrogen |
| ~ 120 | Aromatic quaternary carbon attached to bromine |
| ~ 52 | Methylene carbon adjacent to sulfur |
| ~ 45 | Methylene carbon adjacent to nitrogen |
| ~ 25 | Methylene carbon at C4 of the sultam ring |
Table 3: Predicted IR and MS Data
| Technique | Expected Peaks / Values |
| IR (KBr, cm⁻¹) | ~ 3100-3000 (Aromatic C-H stretch), ~ 2980-2850 (Aliphatic C-H stretch), ~ 1350 & 1150 (Asymmetric and symmetric SO₂ stretch), ~ 1600 (C=C stretch), ~ 820 (para-substituted benzene C-H bend) |
| MS (ESI+) | m/z = 276/278 [M+H]⁺ (corresponding to bromine isotopes), 298/300 [M+Na]⁺. |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, related thiazolidinone and sulfonamide-containing structures have shown a wide range of biological activities. Researchers are encouraged to perform biological screening of this compound to explore its potential therapeutic applications.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and expected characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this compound, and the predicted spectroscopic data serves as a benchmark for its structural verification. Further investigation into the biological properties of this molecule is warranted to uncover its potential in drug discovery and development.
References
Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a plausible synthetic route for the novel compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive experimental protocol for its synthesis and subsequent spectroscopic analysis is proposed. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in the synthesis and characterization of novel heterocyclic compounds.
Introduction
Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a 4-bromophenyl substituent introduces a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a potentially valuable scaffold for the development of new therapeutic agents. This document outlines the predicted spectroscopic signature of this compound and provides a detailed methodology for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d | 2H | Ar-H (ortho to Br) |
| ~7.25 | d | 2H | Ar-H (ortho to N) |
| ~3.60 | t | 2H | N-CH₂ |
| ~3.20 | t | 2H | S-CH₂ |
| ~2.40 | quintet | 2H | CH₂-CH₂-CH₂ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | Ar-C (C-N) |
| ~132.5 | Ar-CH (ortho to Br) |
| ~120.0 | Ar-CH (ortho to N) |
| ~118.0 | Ar-C (C-Br) |
| ~52.0 | N-CH₂ |
| ~48.0 | S-CH₂ |
| ~25.0 | CH₂-CH₂-CH₂ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1340-1320 | Strong | Asymmetric SO₂ stretch |
| ~1160-1140 | Strong | Symmetric SO₂ stretch |
| ~1590-1580 | Medium | C=C aromatic stretch |
| ~820-800 | Strong | p-disubstituted benzene C-H bend |
| ~1070-1000 | Medium | C-N stretch |
| ~600-500 | Medium | C-Br stretch |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Interpretation |
| ~276/278 | [M+H]⁺ isotopic pattern for Br |
| ~298/300 | [M+Na]⁺ isotopic pattern for Br |
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reaction of 3-chloropropane-1-sulfonyl chloride with 4-bromoaniline, followed by an intramolecular cyclization.
Materials:
-
3-chloropropane-1-sulfonyl chloride
-
4-bromoaniline
-
Triethylamine (Et₃N)
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Step 1: Synthesis of N-(4-bromophenyl)-3-chloropropane-1-sulfonamide
-
To a stirred solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add 3-chloropropane-1-sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes) to afford N-(4-bromophenyl)-3-chloropropane-1-sulfonamide.
-
-
Step 2: Intramolecular Cyclization
-
To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of N-(4-bromophenyl)-3-chloropropane-1-sulfonamide (1.0 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes) to yield this compound.
-
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra will be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.
-
Mass Spectrometry: High-resolution mass spectra will be obtained using an ESI-TOF mass spectrometer.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a conceptual relationship for the characterization of the target compound.
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between the compound, its structural features, and the corresponding spectroscopic data.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the spectroscopic properties and a viable synthetic strategy for this compound. The presented data and protocols are based on established chemical principles and spectroscopic data from analogous structures. It is anticipated that this information will facilitate the future synthesis and characterization of this and related compounds, thereby aiding in the exploration of their potential applications in medicinal chemistry and drug discovery. Researchers are encouraged to use this guide as a foundational resource for their experimental work.
In-Depth Technical Guide: The Mechanism of Action of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
For the attention of: Researchers, scientists, and drug development professionals.
Subject: A comprehensive review of the known mechanism of action, biological targets, and associated experimental data for the compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.
Executive Summary
This technical guide addresses the mechanism of action of the compound this compound. Following an exhaustive search of publicly available scientific literature, patent databases, and chemical registries, it has been determined that there is no specific information available regarding the mechanism of action, biological targets, quantitative data (such as IC50 or Ki values), or detailed experimental protocols for this particular molecule.
The parent structure, an isothiazolidine 1,1-dioxide, belongs to the broader class of cyclic sulfonamides known as sultams. While research into various sultam derivatives has revealed a wide spectrum of biological activities, including potential as anti-inflammatory, anti-cancer, and anti-viral agents, the specific pharmacological profile of this compound remains uncharacterized in the public domain.
This guide will summarize the potential, yet unconfirmed, mechanisms of action based on the activities of structurally related compounds and provide a framework for potential future investigation.
Introduction to this compound
This compound is a synthetic organic compound featuring a central isothiazolidine 1,1-dioxide ring N-substituted with a 4-bromophenyl group. The isothiazolidine 1,1-dioxide core is a five-membered saturated ring containing a sulfonamide functional group. The presence of the electron-withdrawing sulfonyl group and the aromatic substituent suggests the potential for biological activity.
Potential (but Unverified) Mechanisms of Action Based on Structurally Related Compounds
While no direct data exists for the target compound, the broader family of sultams and related thiazolidinone derivatives have been investigated for several therapeutic applications. These lines of research suggest potential, albeit hypothetical, mechanisms of action for this compound.
Serine Protease Inhibition
Certain β-sultams have been identified as irreversible inhibitors of serine proteases, such as human neutrophil elastase.[1][2][3][4][5] The proposed mechanism involves the sulfonylation of the active site serine residue by the strained four-membered β-sultam ring. Although the target compound contains a five-membered ring, which is less strained, the potential for interaction with serine proteases cannot be entirely ruled out without experimental validation.
Hypothetical Signaling Pathway: Serine Protease Inhibition
Caption: Hypothetical inhibition of a serine protease by the compound.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition
Some isothiazolidine-1,1-dioxide derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[6] This dual inhibition is a sought-after property for anti-inflammatory drugs as it can offer a broader spectrum of activity with a potentially improved side-effect profile compared to traditional NSAIDs.
Hypothetical Signaling Pathway: COX/LOX Inhibition
Caption: Hypothetical dual inhibition of COX-2 and 5-LOX pathways.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
Thiazolidinediones, which are structurally related to isothiazolidinones, are a well-known class of drugs that act as agonists for the peroxisome proliferator-activated receptor γ (PPARγ).[7] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. Agonism of PPARγ is the mechanism of action for the glitazone class of antidiabetic drugs. Given the structural similarities, it is conceivable that this compound could interact with PPARγ, but this remains to be experimentally determined.
Hypothetical Signaling Pathway: PPARγ Agonism
Caption: Hypothetical activation of the PPARγ signaling pathway.
Data Presentation
As no quantitative data for this compound has been reported, the following tables are presented as templates for future experimental findings.
Table 1: Hypothetical In Vitro Activity Profile
| Target | Assay Type | IC50 / EC50 (µM) | Ki (µM) | % Inhibition @ [X] µM |
| Serine Protease (e.g., Elastase) | Enzyme Inhibition | |||
| COX-2 | Enzyme Inhibition | |||
| 5-LOX | Enzyme Inhibition | |||
| PPARγ | Reporter Gene Assay |
Table 2: Hypothetical Cellular Activity Profile
| Cell Line | Assay | Endpoint | Potency (µM) | Efficacy (%) |
| (e.g., Neutrophils) | Elastase Release | |||
| (e.g., Macrophages) | LPS-induced PGE2 production | |||
| (e.g., 3T3-L1) | Adipocyte Differentiation |
Proposed Experimental Protocols for Future Investigation
To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following outlines potential protocols based on the hypothetical mechanisms.
Serine Protease Inhibition Assays
-
Objective: To determine if the compound inhibits serine proteases.
-
Methodology:
-
Utilize a commercially available serine protease inhibitor screening kit (e.g., using a fluorogenic substrate).
-
Incubate a panel of serine proteases (e.g., human neutrophil elastase, trypsin, chymotrypsin) with varying concentrations of the test compound.
-
Add the fluorogenic substrate and measure the rate of fluorescence increase over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value if a dose-response relationship is observed.
-
Further kinetic studies (e.g., Dixon plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibitor constant (Ki).
-
COX-1/COX-2 and 5-LOX Inhibition Assays
-
Objective: To assess the inhibitory activity against key enzymes in the arachidonic acid pathway.
-
Methodology:
-
Employ commercially available COX-1 and COX-2 inhibitor screening assays (e.g., colorimetric or fluorescent).
-
Similarly, use a 5-LOX inhibitor screening assay.
-
Incubate the respective enzymes with a range of concentrations of the test compound.
-
Initiate the enzymatic reaction and measure the output signal according to the manufacturer's protocol.
-
Determine IC50 values to quantify the potency and selectivity of inhibition.
-
PPARγ Agonist Assay
-
Objective: To evaluate the ability of the compound to activate PPARγ.
-
Methodology:
-
Use a cell-based reporter gene assay. This typically involves a cell line (e.g., HEK293) co-transfected with an expression vector for full-length human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Treat the cells with various concentrations of the test compound. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
An increase in luciferase activity indicates PPARγ activation. Determine the EC50 value from the dose-response curve.
-
Experimental Workflow for Target Identification
Caption: A general workflow for elucidating the mechanism of action.
Conclusion and Future Directions
To ascertain the true pharmacological profile of this compound, a systematic investigation is warranted, beginning with broad phenotypic screening or targeted assays against the hypothesized targets outlined in this guide. The experimental protocols provided offer a starting point for such an investigation. Elucidation of the mechanism of action will be crucial for any future development of this compound for therapeutic purposes. Researchers are encouraged to publish any findings to contribute to the collective understanding of this chemical entity.
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Aryl thiazolidine-2,4-diones as selective PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Aryl-1,2-benzisothiazolinone-1,1-dioxides and pharmaceutical compositions containing them - Patent 0026791 [data.epo.org]
Unveiling the Therapeutic Potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Technical Guide to Its Biological Targets
For Immediate Release
[City, State] – December 27, 2025 – In the dynamic landscape of drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone of identifying new therapeutic agents. Among these, the sultam scaffold, a cyclic sulfonamide, has garnered significant attention for its diverse pharmacological activities. This in-depth technical guide focuses on a specific derivative, 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, delving into its potential biological targets and the experimental frameworks used to elucidate them. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the current understanding and future directions for this promising compound.
Introduction: The Isothiazolidine 1,1-dioxide Core in Medicinal Chemistry
The isothiazolidine 1,1-dioxide moiety, a five-membered saturated ring containing sulfur and nitrogen, is a key structural feature in a variety of biologically active molecules. This scaffold is a derivative of the broader class of sultams, which have demonstrated a wide array of therapeutic properties, including antibacterial, antifungal, anticancer, anti-inflammatory, antidiabetic, and antiviral activities.[1] The presence of the sulfonamide group within a cyclic structure imparts unique physicochemical properties that can influence biological activity, such as improved metabolic stability and the ability to act as a hydrogen bond acceptor.[2] The N-aryl substitution, as seen in this compound, further modulates the compound's electronic and steric properties, which can significantly impact its interaction with biological targets.
Potential Biological Targets and Activities
While specific biological targets for this compound have not been definitively identified in publicly available literature, the biological activities of structurally similar compounds provide strong indications of its potential therapeutic applications. The primary areas of interest based on analogous structures are anticancer and antimicrobial activities.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of compounds containing the thiazolidine core, a structure closely related to isothiazolidine. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated significant cytotoxic effects against human breast adenocarcinoma cells (MCF-7). This suggests that the 4-bromophenyl moiety, in conjunction with a sulfur- and nitrogen-containing heterocycle, may contribute to anticancer activity.
The proposed mechanism for such activity often involves the induction of apoptosis (programmed cell death) in cancer cells. This can be initiated through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key proteins involved in these pathways, such as caspases, Bax, and Bcl-2, are potential targets for compounds like this compound.
Signaling Pathway: Intrinsic Apoptosis
Caption: Potential mechanism of apoptosis induction.
Antimicrobial Activity
The isothiazolone ring, a related unsaturated analog, is a well-established biocide.[3] Furthermore, various thiazole derivatives bearing a 4-bromophenyl group have shown promising antimicrobial activity against a range of bacterial and fungal strains. This suggests that this compound could also possess antimicrobial properties.
The mechanism of action for antimicrobial isothiazolones often involves the inhibition of essential enzymes within microbial cells, particularly those containing thiol groups. By reacting with these critical proteins, the compounds can disrupt cellular respiration and energy production, leading to cell death.[3]
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activity of a structurally related compound, a 4-(4-bromophenyl)-thiazol-2-amine derivative, which shares the key 4-bromophenyl and a sulfur-nitrogen heterocycle.
| Compound Class | Biological Activity | Cell Line / Strain | Measurement | Value | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | Anticancer | MCF-7 (Breast Cancer) | IC50 | 10.5 µM | |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | Antibacterial | Staphylococcus aureus | MIC | 16.1 µM | |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | Antibacterial | Escherichia coli | MIC | 16.1 µM | |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | Antifungal | Candida albicans | MIC | 15.3 µM |
Table 1: Biological Activity of a Structurally Related Thiazole Derivative
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.
Synthesis of 2-Aryl Isothiazolidine 1,1-dioxides
A common method for the synthesis of the isothiazolidine 1,1-dioxide core is through cycloaddition reactions. For instance, a [3+2] cycloaddition of a suitable nitrone with a vinylsulfonamide can yield the isothiazolidine 1,1-dioxide ring system. The N-aryl substituent can be introduced by using an appropriately substituted nitrone or through subsequent N-arylation reactions.
Experimental Workflow: Synthesis via Cycloaddition
Caption: General workflow for isothiazolidine synthesis.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]
In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]
Future Directions and Conclusion
The structural features of this compound, combined with the established biological activities of related compounds, strongly suggest its potential as a lead compound for the development of new anticancer and antimicrobial agents. Future research should focus on the synthesis of this specific compound and its comprehensive biological evaluation using the protocols outlined in this guide.
Key future steps include:
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific cellular targets of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs with modifications to the aryl ring and the isothiazolidine core to optimize potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of cancer and infectious diseases.
References
Navigating the Bioactivity of Aromatic Sultams: A Preliminary In-Vitro Analysis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and its Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Therapeutic Potential of the Isothiazolidine Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, sulfur and nitrogen-containing rings have demonstrated a broad spectrum of biological activities. The isothiazolidine 1,1-dioxide core is a noteworthy scaffold, with studies on related β-amino sultams suggesting potential for HIV-1 replication inhibition and antibacterial activity[1]. The introduction of a 4-bromophenyl substituent is a common strategy in medicinal chemistry to enhance potency, modulate pharmacokinetic properties, and introduce specific interactions with biological targets. This paper will therefore focus on the in-vitro activities of bromophenyl-substituted thiazolidinone and other related heterocyclic structures as a proxy to understand the potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.
In-Vitro Anticancer Activity of Structurally Related Compounds
Derivatives of thiazolidin-4-one and thiazolidine-2,4-dione containing a bromophenyl group have been the subject of numerous anticancer studies. These investigations reveal a potential for these compounds to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.
Data Presentation: Cytotoxicity and Antiproliferative Activity
The following tables summarize the reported in-vitro anticancer activity of various heterocyclic compounds featuring a bromophenyl or related substitutions. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are standard measures of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2-phenylbenzothiazoles | Brominated derivative of 2-(4-hydroxyphenyl)benzothiazole | A549 (Lung Carcinoma) | 10.07 - 13.21 µg/ml | [2][3] |
| 2-phenylbenzothiazoles | Brominated derivative of 2-(4-hydroxyphenyl)benzothiazole | MCF7-ADR (Breast Adenocarcinoma) | 10.07 - 13.21 µg/ml | [2][3] |
| Thiazolidin-4-ones | (Z)-5-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene]-3-(3-acetoxyphenyl)-2-thioxothiazolidin-4-one | Not Specified | Comparable to Doxorubicin | [4] |
| Thiazolidin-4-ones | 2-Aryl-4-oxo-thiazolidin-3-yl-amides | Prostate Cancer | Not Specified | [5] |
| Benzoimidazol-thiazolidinone | Derivative 13a | HCT116 (Colorectal Carcinoma) | 0.05 mM/ml | [5] |
| Benzoimidazol-thiazolidinone | Derivative 13b | HCT116 (Colorectal Carcinoma) | 0.12 mM/ml | [5] |
Note: Direct conversion of µg/ml to µM requires the molecular weight of the specific compound, which is not always provided in the source. The data is presented as reported in the reference.
In-Vitro Antimicrobial Activity of Structurally Related Compounds
The antibacterial and antifungal potential of thiazolidinone and related heterocyclic structures has also been extensively investigated. The presence of a halogenated phenyl ring often contributes to the antimicrobial efficacy.
Data Presentation: Antibacterial and Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) is the lowest concentration that results in microbial death.
| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | MFC/MBC (µg/mL) | Reference |
| 5-Arylidene-thiazolidine-2,4-dione | Various derivatives | Gram-positive bacteria | 2 - 16 | Not Specified | [6] |
| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Derivative 4h | Rhodotorula sp. | 16.5 | 16.5 | [7] |
| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Derivative 4l | Rhodotorula sp. | 16.5 | 16.5 | [7] |
| Thiazolidine-2,4-dione derivatives | Compound 10 | B. subtilis, S. aureus | 4.2 x 10⁻² µM/ml | Not Specified | [8] |
| Thiazolidine-2,4-dione derivatives | Compound 15 | K. pneumonia | 2.60 x 10⁻² µM/ml | Not Specified | [8] |
| Thiazolidine-2,4-dione derivatives | Compound 4 | E. coli | 4.5 x 10⁻² µM/ml | Not Specified | [8] |
| Thiazolidine-2,4-dione derivatives | Compound 10 | C. albicans, A. niger | 4.2 x 10⁻² µM/ml | Not Specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro studies. Below are representative protocols for the key assays mentioned in the literature for analogous compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.
-
MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Visualizations: Workflows and Signaling Pathways
Graphical representations of experimental workflows and biological pathways can aid in understanding the experimental design and potential mechanisms of action.
Caption: A generalized workflow for determining the in-vitro cytotoxicity of a compound using the MTT assay.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways, which are common targets for anticancer agents.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the in-vitro studies of its structural analogs provide a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The consistent bioactivity observed in bromophenyl-substituted heterocyclic compounds suggests that the target molecule is a promising candidate for synthesis and biological screening.
Future research should focus on:
-
Synthesis and Characterization: The primary step is the chemical synthesis and full characterization of this compound.
-
In-Vitro Screening: The synthesized compound should be subjected to a battery of in-vitro assays, including cytotoxicity screening against a panel of cancer cell lines and antimicrobial testing against a range of pathogenic bacteria and fungi.
-
Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays, and target identification, will be warranted.
This whitepaper serves as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related sultam derivatives. The compiled data and methodologies from analogous compounds offer a clear and structured starting point for these future investigations.
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential: A Technical Guide to the Biological Activity of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and Its Derivatives
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific biological activity of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide. This technical guide, therefore, provides an in-depth overview of the known biological activities of the broader isothiazolidine 1,1-dioxide and thiazolidinone chemical classes, with a particular focus on derivatives bearing a bromophenyl moiety. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this compound class.
Introduction
The isothiazolidine 1,1-dioxide and thiazolidinone cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The incorporation of a bromophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and selectivity. This guide will explore the documented biological activities of structurally related compounds, offering insights into the potential therapeutic avenues for this compound and its derivatives.
General Synthesis of the Thiazolidine Scaffold
The synthesis of thiazolidine derivatives often involves the condensation of a thiol-containing compound with an imine or a related electrophile. For instance, the synthesis of 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one involves the reaction of 4-[(4-Bromobenzylidene)-amino]-phenol with mercaptoacetic acid in dry benzene.[1] The reaction is typically refluxed for several hours, followed by purification to yield the desired thiazolidinone.
Biological Activities of Related Compounds
The thiazolidine and isothiazolidine scaffolds have been extensively studied and have demonstrated a broad spectrum of biological activities.
Antimicrobial and Antifungal Activity
Thiazolidine derivatives are well-documented for their antimicrobial and antifungal properties.[2][3][4][5][6][7] For example, various N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one have shown significant activity against Gram-positive bacteria.[8] Notably, the corresponding 1,1-dioxide derivatives were found to be inactive, suggesting that the oxidation state of the sulfur atom is critical for this specific antimicrobial action.[8]
Anticancer Activity
Numerous thiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer properties.[3] For instance, a series of isatin-based thiazolidin-4-ones demonstrated activity against HepG2, MCF-7, and HT-29 cancer cell lines, with some compounds showing comparable activities to the standard drug doxorubicin.[3]
Anti-inflammatory Activity
The modulation of pro-inflammatory cytokines is a key strategy in the development of anti-inflammatory drugs. Several thiazolidinone derivatives have been shown to inhibit the expression of TNF-α and IL-6 in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents.[9]
Antidiabetic Activity
Thiazolidine-2,4-diones are a well-known class of antidiabetic agents, with compounds like pioglitazone and rosiglitazone being prominent examples.[6] Their mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. While many 5-ene derivatives of thiazolidinones are less potent PPARγ activators, this class of compounds remains a significant area of research for new antidiabetic drugs.[10]
Quantitative Data on Related Compounds
While no data exists for the target compound, the following table summarizes the biological activities of some related thiazolidinone derivatives.
| Compound Class | Target | Activity Metric | Value | Reference |
| Isatin-based thiazolidin-4-ones | HepG2, MCF-7, HT-29 cancer cells | IC50 | 3.29 - 27.59 µM | [3] |
| Thiazolidine-2-thione derivatives | Xanthine Oxidase | IC50 | 3.56 µM | [11] |
| Isoxazoline-thiazolidine-2,4-diones | α-glucosidase | IC50 | 40.67 - 92.54 µM | [12] |
| Isoxazoline-thiazolidine-2,4-diones | α-amylase | IC50 | 7.01 - 75.10 µM | [12] |
| 2-phenylthiazole derivatives | Antifungal (C. albicans) | MIC | 1 - 16 µg/mL | [13] |
Experimental Protocols for Biological Evaluation
The following are generalized experimental protocols commonly used to assess the biological activities of thiazolidinone derivatives.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells.
Conclusion and Future Directions
The isothiazolidine 1,1-dioxide and thiazolidinone scaffolds represent a versatile platform for the development of novel therapeutic agents. While there is currently no specific biological data available for this compound, the extensive research on related compounds suggests that it could possess a range of interesting biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromophenyl moiety may further enhance its potency and selectivity.
Future research should focus on the synthesis of this compound and a library of its derivatives. Subsequent screening of these compounds against a diverse panel of biological targets will be crucial to elucidate their therapeutic potential. Mechanistic studies should then be undertaken for any lead compounds to understand their mode of action and to guide further optimization efforts. The information presented in this guide provides a strong rationale for initiating such a research program.
References
- 1. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. [PDF] Biological, toxicological and molecular docking evaluations of isoxazoline-thiazolidine-2,4-dione analogues as new class of anti-hyperglycemic agents | Semantic Scholar [semanticscholar.org]
- 13. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" for novel drug discovery
An In-depth Technical Guide on the Potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide for Novel Drug Discovery
Disclaimer: Publicly available research literature does not contain specific studies on the synthesis, biological activity, or therapeutic applications of "this compound." This guide, therefore, presents a forward-looking analysis based on the well-documented roles of its core chemical moieties: the isothiazolidine 1,1-dioxide (sultam) scaffold and the 4-bromophenyl group. The experimental protocols and potential biological activities described herein are extrapolated from research on structurally related compounds and serve as a strategic blueprint for future investigation.
Executive Summary
The field of medicinal chemistry is in constant pursuit of novel scaffolds that offer unique pharmacological profiles. This whitepaper explores the untapped potential of this compound as a promising candidate for drug discovery. The core structure combines two key features: the isothiazolidine 1,1-dioxide, a cyclic sulfonamide or "sultam," and a para-substituted bromophenyl ring. Sultams are recognized for their metabolic stability and ability to act as bioisosteres for other functional groups, while the 4-bromophenyl moiety is a prevalent feature in a multitude of bioactive agents, known to enhance binding affinity through halogen bonding and improve pharmacokinetic properties. This document outlines a proposed synthetic route, potential therapeutic targets based on analogous structures, and a comprehensive screening cascade to fully elucidate the compound's pharmacological profile.
Proposed Synthesis and Experimental Workflow
The synthesis of isothiazolidine 1,1-dioxide libraries has been successfully achieved through multi-component protocols.[1] A plausible and efficient route to synthesize the target compound, this compound, would involve an aza-Michael addition reaction. This approach offers a direct and high-yield pathway to the desired N-aryl substituted sultam.
Proposed Synthetic Protocol: Aza-Michael Addition
This protocol is adapted from established methods for the synthesis of related isothiazolidine 1,1-dioxides.[1]
-
Preparation of Reactants: A solution of 2,3-dihydroisothiazole 1,1-dioxide (1.0 equivalent) is prepared in a suitable dry solvent such as methanol (MeOH) in a round-bottom flask.
-
Addition of Amine and Catalyst: To the stirring solution, 4-bromoaniline (1.2 equivalents) is added, followed by a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: The final product structure and purity would be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthetic Workflow Diagram
Caption: Proposed Aza-Michael synthesis workflow for the target compound.
Potential Biological Activities and Therapeutic Targets
While the specific activity of this compound is unknown, analysis of structurally related compounds containing the 4-bromophenyl thiazole or thiazolidinone core reveals significant potential in oncology and infectious diseases.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of molecules containing a 4-bromophenyl group attached to a five-membered heterocyclic ring. These compounds often function as kinase inhibitors. For instance, certain thiazole derivatives have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF V600E, two key kinases in cancer signaling pathways.[2][3]
Table 1: Anticancer Activity of Related 4-Bromophenyl Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| p2 | MCF7 (Breast) | IC₅₀ | Not specified, but most active | [4] |
| 11d | A549 (Lung) | IC₅₀ | 62.5 (µg/mL) |[5] |
Note: The data presented is for structurally related thiazole and thiazolidinone compounds, not this compound.
Antimicrobial Potential
The 4-bromophenyl moiety is also a key feature in compounds with significant antibacterial and antifungal properties.[4] The presence of the bromine atom can enhance membrane permeability and interaction with microbial targets.
Table 2: Antimicrobial Activity of Related 4-Bromophenyl Thiazole Derivatives
| Compound ID | Microbial Strain | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| p2 | S. aureus | MIC | 16.1 | [4] |
| p2 | E. coli | MIC | 16.1 | [4] |
| p4 | B. subtilis | MIC | 28.8 | [4] |
| p6 | C. albicans | MIC | 15.3 | [4] |
| p3 | A. niger | MIC | 16.2 |[4] |
Note: The data presented is for structurally related thiazole derivatives, not this compound.
Hypothetical Signaling Pathway and Screening Cascade
Given the evidence from related compounds, a primary hypothesis is that this compound could function as a kinase inhibitor within oncogenic signaling pathways, such as the MAPK/ERK pathway.
Hypothetical Target Pathway: MAPK/ERK Signaling
Caption: Hypothesized inhibition of the MAPK/ERK pathway by the target compound.
Proposed Drug Discovery Screening Cascade
A systematic approach is essential to validate the therapeutic potential of this novel compound. The following cascade outlines a logical progression from initial screening to preclinical evaluation.
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed one-pot synthesis protocol for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, a sultam derivative of potential interest in medicinal chemistry and drug development. The synthesis is based on the reaction of 4-bromoaniline with 2-chloroethanesulfonyl chloride, proceeding through an initial sulfonamide formation followed by an in-situ intramolecular cyclization. This protocol is designed to be efficient, minimizing intermediate workup and purification steps. The provided methodology is a well-established route for the synthesis of N-substituted isothiazolidine 1,1-dioxides.
Introduction
Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are considered bioisosteres of lactams and can be found in various therapeutic agents. The development of efficient and straightforward synthetic routes to novel sultam derivatives is crucial for the exploration of their therapeutic potential. The one-pot synthesis described herein offers a streamlined approach to obtaining this compound, a compound that can serve as a valuable building block for the generation of compound libraries for screening and lead optimization.
Proposed Reaction Scheme
The proposed one-pot synthesis involves the reaction of 4-bromoaniline with 2-chloroethanesulfonyl chloride in the presence of a suitable base. The reaction is hypothesized to proceed in two steps within the same reaction vessel:
-
Sulfonamide Formation: 4-Bromoaniline reacts with 2-chloroethanesulfonyl chloride to form the intermediate N-(4-bromophenyl)-2-chloroethanesulfonamide.
-
Intramolecular Cyclization: The presence of a base facilitates the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile to displace the chloride from the ethyl chain, forming the five-membered isothiazolidine ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | ≥98% | Sigma-Aldrich |
| 2-Chloroethanesulfonyl chloride | C₂H₄Cl₂O₂S | 163.02 | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 | ≥99% | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | ~86.18 | ACS grade | Fisher Scientific |
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Detailed Experimental Procedure
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. 2-Chloroethanesulfonyl chloride is corrosive and moisture-sensitive; handle with care.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the 4-bromoaniline is completely dissolved.
-
Addition of Base: Add triethylamine (2.79 mL, 2.02 g, 20.0 mmol, 2.0 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-chloroethanesulfonyl chloride (1.15 mL, 1.79 g, 11.0 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL) in a dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression (Sulfonamide Formation): After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes) to observe the consumption of 4-bromoaniline and the formation of the intermediate sulfonamide.
-
Cyclization: After the initial 2 hours, heat the reaction mixture to reflux (approximately 40 °C for DCM) and stir for an additional 12-16 hours. Monitor the disappearance of the intermediate sulfonamide and the appearance of the product spot by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (aq) and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactants | |
| 4-Bromoaniline | 10.0 mmol |
| 2-Chloroethanesulfonyl chloride | 11.0 mmol |
| Triethylamine | 20.0 mmol |
| Solvent | |
| Anhydrous Dichloromethane | 50 mL |
| Reaction Conditions | |
| Initial Temperature (Addition) | 0 °C |
| Reaction Temperature (Cyclization) | Reflux (~40 °C) |
| Reaction Time | 14-18 hours |
| Expected Product | |
| Product Name | This compound |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Molar Mass | 276.15 g/mol |
| Theoretical Yield | 2.76 g |
| Physical Appearance | White to off-white solid (expected) |
Visualizations
Diagram 1: One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis.
Diagram 2: Proposed Reaction Pathway
Caption: Proposed two-step reaction pathway.
Application Notes and Protocols: Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide via Intramolecular Aza-Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the sulfonylation of 4-bromoaniline with 2-chloroethanesulfonyl chloride, followed by a base-mediated intramolecular cyclization which proceeds via an intramolecular aza-Michael addition. This protocol is designed to be a representative and practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Isothiazolidine 1,1-dioxides are saturated five-membered sulfonamide rings that are considered valuable scaffolds in medicinal chemistry due to their unique physicochemical properties and their ability to act as bioisosteres for other functional groups. The nitrogen atom of the isothiazolidine ring allows for the introduction of various substituents, enabling the exploration of structure-activity relationships. The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[1][2][3] While typically an intermolecular reaction, the principles of aza-Michael addition can be applied to intramolecular cyclizations to construct heterocyclic systems. This application note details a robust two-step synthetic route to this compound, where the key ring-forming step is an intramolecular aza-Michael type reaction.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of N-(4-Bromophenyl)-2-chloroethanesulfonamide
This procedure is based on standard sulfonylation reactions of anilines.[4]
Procedure:
-
To a stirred solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(4-Bromophenyl)-2-chloroethanesulfonamide.
Step 2: Synthesis of this compound
This key cyclization step is an intramolecular aza-Michael addition. The protocol is adapted from procedures for the synthesis of similar isothiazolidine 1,1-dioxides.[5]
Procedure:
-
To a solution of N-(4-Bromophenyl)-2-chloroethanesulfonamide (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.2 M), add a base (e.g., sodium hydride (1.2 eq) or potassium carbonate (2.0 eq)).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Product Characteristics
| Parameter | Step 1: Sulfonylation | Step 2: Cyclization |
| Reactants | 4-Bromoaniline, 2-Chloroethanesulfonyl chloride | N-(4-Bromophenyl)-2-chloroethanesulfonamide |
| Reagents | Triethylamine | Sodium Hydride or Potassium Carbonate |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) or Acetonitrile |
| Temperature | 0 °C to Room Temperature | 60-80 °C |
| Reaction Time | 12-16 hours | 4-8 hours |
| Product | N-(4-Bromophenyl)-2-chloroethanesulfonamide | This compound |
| CAS Number | Not available | 71703-16-7[6] |
| Molecular Formula | C₈H₉BrClNO₂S | C₉H₁₀BrNO₂S |
| Molecular Weight | 298.59 g/mol | 276.15 g/mol |
| Expected Yield | 70-90% | 60-85% |
| Expected Appearance | White to off-white solid | White to pale yellow solid |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Data | Expected Values |
| ¹H NMR | δ 7.4-7.6 (d, 2H, Ar-H), δ 7.0-7.2 (d, 2H, Ar-H), δ 3.6-3.8 (t, 2H, N-CH₂), δ 3.3-3.5 (t, 2H, S-CH₂) |
| ¹³C NMR | δ 138-140 (Ar-C), δ 132-134 (Ar-C), δ 120-122 (Ar-C), δ 118-120 (Ar-C), δ 50-52 (S-CH₂), δ 45-47 (N-CH₂) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₉H₁₁BrNO₂S⁺: 275.97, found: 275.97 |
| Melting Point | Expected to be a solid with a defined melting point. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The logical relationship in this synthetic protocol is a sequential two-step process. The successful synthesis of the final product is contingent on the successful completion of the initial sulfonylation step to form the necessary precursor for the intramolecular cyclization.
Caption: Logical flow of the two-step synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step method, involving a key intramolecular aza-Michael addition, is a reliable route to this class of compounds. The provided data tables and workflow diagrams are intended to facilitate the reproduction of this synthesis in a research setting. The successful synthesis of this and related compounds will enable further exploration of their potential applications in drug discovery and development.
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.rit.edu [repository.rit.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound, CasNo.71703-16-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
Application Notes & Protocols: Synthesis of Isothiazolidine 1,1-Dioxides via Ring-Closing Metathesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of cyclic sulfonamides that have garnered significant attention in medicinal chemistry and drug discovery.[1] These saturated five-membered heterocyclic scaffolds are considered valuable pharmacophores due to their ability to act as bioisosteres of other functionalities and their presence in a range of biologically active compounds.[1][2] Sultams have been identified in molecules exhibiting activities such as COX-2 inhibition, anti-HIV effects, and anticonvulsant properties.[1]
Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of these important heterocyclic systems.[1][3] Catalyzed by ruthenium complexes, such as Grubbs' catalysts, RCM allows for the efficient intramolecular cyclization of α,ω-diene precursors to form unsaturated rings with high functional group tolerance.[3][4] This method provides a direct route to dihydroisothiazole 1,1-dioxides, which can be readily reduced to the target isothiazolidine 1,1-dioxides. The primary driving force for the reaction is the formation of a stable cyclic alkene and the release of volatile ethylene gas.[3][5]
These application notes provide a detailed protocol for the synthesis of N-substituted isothiazolidine 1,1-dioxides using a two-step process: the synthesis of a diene precursor followed by a Grubbs-catalyzed ring-closing metathesis reaction.
General Reaction Scheme & Workflow
The overall synthetic strategy involves two key stages: preparation of the N,N-diallylsulfonamide precursor and its subsequent ring-closing metathesis to form the cyclic sultam.
Caption: General scheme for Ring-Closing Metathesis of a diene precursor.
The experimental process follows a logical sequence from starting materials to the final, purified product.
Caption: Workflow for synthesis of isothiazolidine 1,1-dioxides via RCM.
Experimental Protocols
Protocol 1: Synthesis of Diene Precursor (N-substituted Ethenesulfonamides)
This protocol describes the synthesis of the acyclic diene precursor required for the RCM reaction, adapted from Mondal & Debnath, 2014.[1]
Materials:
-
Appropriate primary amine (e.g., allylamine derivative)
-
2-Chloroethanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for work-up (separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq.) to the solution and stir for 10 minutes.
-
Slowly add a solution of 2-chloroethanesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure diene precursor. Ethenesulfonamides are typically synthesized in excellent yields (60–95%).[1]
Protocol 2: Ring-Closing Metathesis
This protocol details the cyclization of the diene precursor to form the N-substituted 2,3-dihydroisothiazole 1,1-dioxide.
Materials:
-
Diene precursor from Protocol 1
-
Grubbs' Second Generation Catalyst
-
Toluene, anhydrous and degassed
-
Schlenk flask or equivalent reaction vessel
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Magnetic stirrer and stirring bar
Procedure:
-
Add the diene precursor (1.0 eq.) to a Schlenk flask and dissolve it in anhydrous, degassed toluene (to create a ~0.02 M solution).
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Add Grubbs' Second Generation Catalyst (5 mol%) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C and stir for 1-3 hours.[1] The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. In many cases, the sultam product will precipitate from the solution.[1]
-
Isolation Method A (Filtration): If a precipitate has formed, collect the solid product by vacuum filtration and wash it with cold toluene or hexane. This often yields a product of high purity.[1]
-
Isolation Method B (Chromatography): If no precipitate forms, concentrate the reaction mixture in vacuo. Purify the resulting residue by flash column chromatography on silica gel to isolate the pure cyclic sultam.[1]
-
The final product can be further reduced (e.g., via hydrogenation) to yield the saturated isothiazolidine 1,1-dioxide if the unsaturated analogue is not the target.
Data Presentation: Substrate Scope and Yields
The RCM approach is versatile and has been successfully applied to a variety of N-substituted diene precursors. The table below summarizes representative yields for the synthesis of five-membered sultams using Grubbs' II catalyst.
| Entry | N-Substituent (R-group) | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| 1 | Benzyl | 5 | Toluene, 80 °C, 1h | 96 | [1] |
| 2 | 4-Methoxybenzyl | 5 | Toluene, 80 °C, 1h | 94 | [1] |
| 3 | 4-Chlorobenzyl | 5 | Toluene, 80 °C, 1h | 95 | [1] |
| 4 | Propargyl | 5 | Toluene, 80 °C, 1h | 88 | [1] |
| 5 | Phenyl | 5 | Toluene, 80 °C, 1h | 85 | [1] |
| 6 | Cyclohexyl | 5 | Toluene, 80 °C, 1h | 72 | [1] |
| 7 | Thiophen-2-ylmethyl | 5 | Toluene, 80 °C, 1h | 92 | [1] |
| 8 | 1-Naphthylmethyl | 5 | Toluene, 80 °C, 1h | 90 | [1] |
| 9 | Benzoyl (on diene precursor 27) | - | - | 55 (9-membered ring) | [6] |
| 10 | Diene precursor 30 | cat-B | - | 85 | [6] |
Data adapted from Mondal & Debnath, Synthesis, 2014 and Lambert et al., J. Org. Chem., 2011.[1][6]
Notes on the Reaction:
-
Catalyst: Grubbs' Second Generation catalyst is generally effective for this transformation due to its high activity and stability.[1]
-
Solvent: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation. Toluene is a common choice.
-
Temperature: Elevated temperatures (e.g., 80 °C) are typically required to ensure a reasonable reaction rate.[1] However, excessively high temperatures can lead to catalyst degradation.[7]
-
Purification: A key advantage of this method is that for many crystalline substrates, the product precipitates directly from the reaction mixture, allowing for simple isolation by filtration and avoiding chromatography.[1]
References
- 1. Synthesis of Sultams by Ring-Closing Metathesis [organic-chemistry.org]
- 2. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
A comprehensive search for specific experimental procedures, biological activities, and signaling pathways associated with "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" did not yield direct and detailed information on this particular compound. The available scientific literature primarily focuses on related, but structurally distinct, heterocyclic compounds such as thiazolidinones, thiazoles, and their derivatives.
General Synthetic Approach
The synthesis of isothiazolidine 1,1-dioxide derivatives often involves multi-step procedures. A plausible synthetic route to this compound could be conceptualized based on established methods for analogous compounds. One such general approach involves the cyclization of appropriate precursors.
A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization and experimental validation.
Caption: Hypothetical synthesis workflow for this compound.
Potential Biological Activities and Applications
While direct biological data for this compound is unavailable, the broader class of bromophenyl-substituted heterocyclic compounds has been investigated for various therapeutic applications. These studies suggest that the "4-bromophenyl" moiety can contribute to a range of biological activities.
Derivatives of thiazolidinone and thiazole containing a 4-bromophenyl group have shown potential as:
-
Anticancer Agents: Several studies have reported the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives and their evaluation for anticancer activity against cell lines such as MCF7 (human breast adenocarcinoma).[1]
-
Antimicrobial Agents: The presence of a bromophenyl group in thiazole and thiazolidinone scaffolds has been associated with antibacterial and antifungal properties.[1][2][3]
-
Enzyme Inhibitors: Thiazolidinone derivatives are known to act as inhibitors of various enzymes, and the substitution pattern on the phenyl ring can influence their potency and selectivity.[4]
It is plausible that this compound could be investigated for similar biological activities.
Experimental Protocols (General Framework)
The following are generalized protocols that would need to be adapted and optimized for experiments involving this compound.
General Synthesis of Isothiazolidine 1,1-Dioxide Derivatives
Based on a general procedure for the synthesis of similar scaffolds, the following protocol can be used as a starting point.[5]
Materials:
-
Appropriate starting amine (e.g., 4-bromoaniline)
-
Haloalkanesulfonyl chloride (e.g., 3-chloropropanesulfonyl chloride)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Sodium hydride)
Procedure:
-
Sulfonylation: Dissolve the starting amine in the chosen aprotic solvent. Cool the solution in an ice bath. Add the base, followed by the dropwise addition of the haloalkanesulfonyl chloride. Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the resulting sulfonamide intermediate in a dry aprotic solvent. Add a strong base (e.g., Sodium Hydride) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The logical workflow for such an experiment is depicted below.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isothiazolidine 1,1-Dioxide Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isothiazolidine 1,1-dioxide, also known as a γ-sultam, is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been investigated for various therapeutic applications, including their potential as enzyme inhibitors for the treatment of inflammatory diseases and viral infections. The related thiazolidine scaffold has also shown a wide range of pharmacological actions.
Key Medicinal Chemistry Applications
Isothiazolidine 1,1-dioxide and its analogs have been primarily explored for their inhibitory effects on various enzymes. The key areas of application include:
-
Anti-inflammatory Agents: Derivatives of 1,2-isothiazolidine-1,1-dioxide have been synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade.[1] Some of these compounds have shown efficacy in animal models of arthritis without the ulcerogenic side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
-
Enzyme Inhibition: Isothiazol-3(2H)-one 1,1-dioxides have demonstrated inhibitory activity against human leukocyte elastase, a serine protease involved in inflammatory lung diseases.[2] Thiazolidinone derivatives have also been identified as potent inhibitors of COX-1 and COX-2 enzymes.
-
Antiviral and Antibacterial Agents: Certain β-amino sultams, which are derivatives of isothiazolidine 1,1-dioxide, have been reported to inhibit HIV-1 replication.[3] Additionally, the broader class of thiazolidine derivatives has been extensively studied for its antimicrobial properties.[4][5]
-
Antidiabetic Agents: Thiazolidinone-based benzothiazole derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[6]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative isothiazolidine 1,1-dioxide and thiazolidinone derivatives against various enzymes.
| Compound Class | Target Enzyme | Compound Example | IC50 Value | Reference |
| Isothiazol-3(2H)-one 1,1-dioxides | Human Leukocyte Elastase | 2-(Pentafluorophenyl)isothiazol-3(2H)-one 1,1-dioxide | 3.1 µM | [2] |
| Thiazolidinone Derivatives | COX-1 | 2-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)thiazolidin-4-one | 5.6 µM | |
| Thiazolidinone Derivatives | COX-2 | 2-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)thiazolidin-4-one | 1.52 µM | |
| Thiazolidinone-based Benzothiazole Derivatives | α-Amylase | (Z)-5-((6-fluorobenzo[d]thiazol-2-yl)imino)-2-phenylthiazolidin-4-one | 2.10 ± 0.70 µM | [6] |
| Thiazolidinone-based Benzothiazole Derivatives | α-Glucosidase | (Z)-5-((6-fluorobenzo[d]thiazol-2-yl)imino)-2-phenylthiazolidin-4-one | 3.20 ± 0.70 µM | [6] |
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the medicinal chemistry applications of isothiazolidine 1,1-dioxide derivatives.
Protocol 1: In Vitro Human Leukocyte Elastase (HLE) Inhibition Assay
Objective: To determine the inhibitory potential of a test compound against HLE.
Materials:
-
Human Leukocyte Elastase (HLE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 25 µL of HLE solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To assess the selective inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions or vehicle control.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a pre-determined time at room temperature.
-
Add the colorimetric or fluorometric probe to each well.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Visualizations
Signaling Pathway: Inhibition of Arachidonic Acid Metabolism
Caption: Dual inhibition of COX and 5-LOX pathways by isothiazolidine 1,1-dioxide derivatives.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase | MDPI [mdpi.com]
Application Notes and Protocols: Antimicrobial Activity of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and its derivatives. The protocols outlined below are based on established microbiological techniques and are intended to guide researchers in the systematic screening and characterization of these compounds.
Data Presentation
A systematic evaluation of novel chemical entities requires the generation of quantitative data to compare their efficacy against various microbial strains. The following tables are templates for presenting such data, populated with illustrative values for a hypothetical series of this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a crucial metric for quantifying the potency of a potential new drug. The broth microdilution method is a standard and widely used assay to determine the MIC of a compound.[2][3]
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| BPI-001 | Unsubstituted | 16 | 32 | 64 | >128 |
| BPI-002 | 4'-Chloro | 8 | 16 | 32 | 64 |
| BPI-003 | 4'-Nitro | 32 | 64 | 128 | >128 |
| BPI-004 | 3',4'-Dichloro | 4 | 8 | 16 | 32 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 1 | - |
| Fluconazole | (Reference) | - | - | - | 8 |
Table 2: Zone of Inhibition (ZOI) for this compound Derivatives
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.[4][5] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a microorganism.[6][7] The diameter of the resulting clear zone of no growth, or zone of inhibition, is measured to determine the susceptibility of the organism to the compound.[5][8]
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) ZOI (mm) | Escherichia coli (ATCC 25922) ZOI (mm) | Pseudomonas aeruginosa (ATCC 27853) ZOI (mm) | Candida albicans (ATCC 10231) ZOI (mm) |
| BPI-001 | Unsubstituted | 14 | 10 | 7 | 0 |
| BPI-002 | 4'-Chloro | 18 | 15 | 11 | 9 |
| BPI-003 | 4'-Nitro | 11 | 8 | 6 | 0 |
| BPI-004 | 3',4'-Dichloro | 22 | 19 | 14 | 12 |
| Ciprofloxacin | (Reference) | 25 | 30 | 22 | - |
| Fluconazole | (Reference) | - | - | - | 20 |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable results in antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of the test compounds against both bacteria and fungi.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard[6]
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.[6]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[6]
-
Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[3]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[2]
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This protocol describes the disk diffusion method for assessing antimicrobial activity.
Materials:
-
Test compounds
-
Sterile paper disks (6 mm diameter)[6]
-
Mueller-Hinton Agar (MHA) plates[6]
-
Test bacterial or fungal strains
-
Sterile cotton swabs[6]
-
0.5 McFarland turbidity standard
-
Sterile forceps[6]
-
Incubator
Procedure:
-
Preparation of Compound Disks:
-
Prepare a stock solution of each test compound in a suitable volatile solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto sterile paper disks to achieve a specific concentration per disk (e.g., 30 µ g/disk ).[6]
-
Allow the disks to dry completely in a sterile environment.[6]
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.[6]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.[6]
-
Rotate the swab against the side of the tube to remove excess fluid.[8]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[8]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]
-
-
Application of Disks:
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[7]
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.[8]
-
The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial screening of novel compounds.
Hypothetical Structure-Activity Relationship (SAR) Pathway
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 8. asm.org [asm.org]
No Anticancer Research Data Found for "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide"
Despite a comprehensive search of scientific literature, no published research detailing the anticancer activity, experimental protocols, or signaling pathways associated with "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" or its direct analogues could be identified.
Extensive searches were conducted to locate studies that would provide the necessary data to generate detailed Application Notes and Protocols as requested. These searches, however, did not yield any specific results for the aforementioned compound in the context of anticancer research. The scientific and medical databases appear to lack studies investigating the cytotoxic effects, mechanisms of action, or potential therapeutic applications of this specific molecule in oncology.
The search was broadened to include closely related structural analogues, but this too did not provide sufficient data to meet the core requirements of the request. While there is a body of research on the anticancer properties of various heterocyclic compounds, including some containing thiazolidine scaffolds, the specific "this compound" core has not been a subject of published anticancer studies.
Therefore, it is not possible to provide the requested Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, for "this compound" due to the absence of foundational research in this area.
Should research on this compound be published in the future, a detailed analysis and generation of the requested materials would be possible. We can, however, provide a similar detailed analysis for a related class of compounds with established anticancer activity, such as thiazolidin-4-one derivatives, if this would be of interest.
Application Notes and Protocols: Leveraging 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide as a Versatile Scaffold for Chemical Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiazolidine 1,1-dioxide core is a recognized privileged scaffold in medicinal chemistry. The introduction of a 4-bromophenyl group at the 2-position of this scaffold creates a versatile building block, 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide , poised for extensive chemical library development. The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties and facilitating the exploration of chemical space in drug discovery programs. This document provides detailed application notes and protocols for the utilization of this scaffold in library synthesis, drawing upon established methodologies for related heterocyclic systems.
Application Notes
The strategic design of chemical libraries around the this compound scaffold can lead to the discovery of novel therapeutic agents. The inherent structural features of the isothiazolidine 1,1-dioxide moiety, combined with the diversity introduced at the 4-bromophenyl position, can be exploited to target a range of biological pathways. Potential applications for libraries derived from this scaffold include:
-
Kinase Inhibitors: The scaffold can be elaborated to occupy the ATP-binding site of various kinases, a proven strategy in cancer therapy.
-
Antimicrobial Agents: Thiazole and isothiazolidine derivatives have demonstrated promising antimicrobial activities.[1]
-
Anti-inflammatory Agents: The core structure is amenable to modifications that could lead to the development of novel anti-inflammatory drugs.
-
Anticancer Agents: Derivatives of related thiazolidinone scaffolds have shown potent anticancer activity against various cell lines.[2]
General Workflow for Library Synthesis and Screening
A typical workflow for the synthesis and screening of a chemical library based on the this compound scaffold is depicted below. This process involves initial scaffold synthesis, diversification through parallel synthesis, purification, and subsequent high-throughput screening to identify hits.
Caption: General workflow for library synthesis and screening.
Proposed Synthetic Protocol: Library Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a method for the diversification of the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction in a parallel synthesis format.
Diagram of Proposed Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling for library diversification.
Experimental Protocol
-
Arraying of Reactants:
-
In a 96-well reaction block, add a solution of this compound (1.0 eq) in dioxane to each well.
-
To each well, add a unique aryl or heteroaryl boronic acid (1.2 eq) from a pre-prepared stock solution plate.
-
-
Addition of Catalyst and Base:
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq) in a mixture of dioxane and water.
-
Dispense the catalyst/base solution into each well of the reaction block.
-
-
Reaction Execution:
-
Seal the reaction block securely.
-
Heat the reaction block to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reactions by adding water to each well.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Perform high-throughput purification, for example, using solid-phase extraction (SPE) or preparative HPLC.
-
-
Analysis and Plating:
-
Analyze the purity and confirm the identity of each library member using LC-MS.
-
Prepare a final library plate with compounds at a standardized concentration in a suitable solvent (e.g., DMSO).
-
Data Presentation: Representative Library Data
The following table presents hypothetical data for a small, representative library synthesized using the protocol described above.
| Entry | Boronic Acid | Yield (%) | Purity (%) (LC-MS) |
| 1 | Phenylboronic acid | 85 | >95 |
| 2 | 4-Methoxyphenylboronic acid | 82 | >95 |
| 3 | 3-Pyridinylboronic acid | 75 | >90 |
| 4 | 2-Thiopheneboronic acid | 78 | >95 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 65 | >90 |
| 6 | 1-Naphthylboronic acid | 72 | >95 |
Application Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for screening the synthesized library against a protein kinase of interest.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocol
-
Preparation of Assay Plate:
-
Dispense the library compounds into a 384-well assay plate at the desired final concentration (e.g., 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme and Substrate Addition:
-
Add the kinase enzyme to all wells except the negative controls.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
-
Incubation:
-
Incubate the assay plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product formed by adding a detection reagent. The detection method will depend on the assay format (e.g., luminescence, fluorescence, or absorbance).
-
-
Signal Measurement:
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
For active compounds ("hits"), perform dose-response experiments to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a valuable starting point for the construction of diverse chemical libraries. The protocols and workflows presented herein provide a framework for the synthesis, purification, and screening of such libraries. By leveraging established synthetic methodologies and high-throughput screening techniques, researchers can efficiently explore the chemical space around this promising scaffold to identify novel lead compounds for drug discovery programs.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Isothiazolidine 1,1-Dioxide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of isothiazolidine 1,1-dioxide libraries, a promising class of heterocyclic compounds. This document outlines the synthesis of these libraries, potential therapeutic applications, and detailed protocols for HTS campaigns targeting key enzymes, along with data presentation and visualization of relevant biological pathways.
Introduction to Isothiazolidine 1,1-Dioxides
Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of compounds that have garnered significant interest in medicinal chemistry due to their rigid five-membered heterocyclic structure. This scaffold serves as a versatile building block for the creation of diverse chemical libraries.[1] Derivatives of isothiazolidine 1,1-dioxide have demonstrated a wide range of biological activities, including the inhibition of enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LO), and human leukocyte elastase (HLE), indicating their potential as anti-inflammatory agents.[2][3] Furthermore, they have been investigated as potential antidiabetic and antibacterial agents.[1][4] The amenability of the isothiazolidine 1,1-dioxide core to diverse chemical modifications makes it an ideal candidate for the construction of libraries for high-throughput screening to identify novel therapeutic leads.
Library Synthesis: One-Pot Multi-Component Reactions
Diverse libraries of isothiazolidine 1,1-dioxides can be efficiently synthesized using one-pot, multi-component protocols. A notable example is the creation of triazole-containing isothiazolidine 1,1-dioxide libraries.[1][5][6] These methods allow for the rapid generation of a large number of derivatives from a common core scaffold, which is essential for HTS campaigns.
A core dihydroisothiazole 1,1-dioxide scaffold can be prepared on a multi-gram scale and then diversified.[1][5] For instance, a 180-member library of triazole-containing isothiazolidine 1,1-dioxides has been successfully generated using a one-pot click/aza-Michael protocol.[1][5]
Protocol: One-Pot Synthesis of a Triazole-Containing Isothiazolidine 1,1-Dioxide Library[1]
This protocol is based on the diversification of a core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide scaffold.
Materials:
-
2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (core scaffold)
-
Array of amines
-
Array of azides
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Ethanol (EtOH)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vial, add the dihydroisothiazole 1,1-dioxide core scaffold (1 equivalent).
-
Add the desired azide (2 equivalents).
-
Add the desired amine (1.2 equivalents).
-
Add CuI (30 mol%).
-
Add DBU (10 mol%).
-
Add dry EtOH to achieve a concentration of 0.5 M.
-
Seal the vial and heat the reaction mixture at 60°C for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product using automated mass-directed LCMS.
-
Confirm the structure and purity of the final compound.
This protocol can be parallelized to generate a large library of compounds for HTS. Of one such synthesized 180-member library, 167 compounds were reported to have a final purity of greater than 90%.[1]
Application: Identification of Human Leukocyte Elastase (HLE) Inhibitors
A key application of screening isothiazolidine 1,1-dioxide libraries is the discovery of inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases. Certain derivatives of isothiazol-3(2H)-one 1,1-dioxide have been identified as potent inhibitors of HLE.[2][3]
Quantitative Data: Inhibition of Human Leukocyte Elastase
The following table summarizes the inhibitory activity of a series of substituted 2,4,5-triphenylisothiazol-3(2H)-one 1,1-dioxides against HLE.[3]
| Compound ID | Substituents | kobs/[I] (M⁻¹s⁻¹) |
| 9a | R¹=H, R²=H | 380 |
| 9b | R¹=H, R²=4-Me | 410 |
| 9c | R¹=H, R²=4-OMe | 470 |
| 9d | R¹=H, R²=4-F | 580 |
| 9e | R¹=H, R²=4-Cl | 830 |
| 9f | R¹=H, R²=4-CF₃ | 1540 |
| 9g | R¹=H, R²=3,4-diCl | 1260 |
| 9h | R¹=4-Me, R²=H | 310 |
| 9i | R¹=4-OMe, R²=H | 350 |
| 9j | R¹=4-Cl, R²=H | 720 |
| 9k | R¹=4-CF₃, R²=H | 1330 |
| 9l | R¹=4-NO₂, R²=H | 2440 |
Data extracted from Gütschow et al., J Enzyme Inhib Med Chem, 2005.[3]
High-Throughput Screening Protocol: HLE Inhibition Assay
This protocol describes a representative HTS assay for identifying inhibitors of HLE from an isothiazolidine 1,1-dioxide library. The assay is based on the cleavage of a fluorogenic substrate by HLE.
Workflow for HTS of HLE Inhibitors
Caption: Workflow for HTS of HLE inhibitors.
Materials:
-
Isothiazolidine 1,1-dioxide library (e.g., 10 mM in DMSO)
-
Human Leukocyte Elastase (HNE)
-
Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Positive control inhibitor (e.g., Sivelestat)
-
384-well, low-volume, black assay plates
-
Automated liquid handling systems
-
Plate reader with kinetic fluorescence reading capabilities
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates.
-
Include wells for positive controls (known inhibitor) and negative controls (DMSO only).
-
-
Enzyme Addition:
-
Prepare a working solution of HLE in assay buffer.
-
Dispense the HLE solution (e.g., 10 µL) into each well of the assay plate containing the compounds. The final enzyme concentration should be optimized for a robust signal-to-background ratio.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for a defined period (e.g., 15 minutes) to allow for the binding of potential inhibitors to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the fluorogenic HLE substrate in assay buffer.
-
Dispense the substrate solution (e.g., 10 µL) into each well to initiate the enzymatic reaction.
-
Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity over time (e.g., every minute for 15 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_neg_control - Rate_background))
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine the IC₅₀ value.
-
Potential Signaling Pathways for Modulation
Isothiazolidine 1,1-dioxide derivatives may exert their biological effects by modulating key signaling pathways. Based on their identified targets, two potential pathways are of significant interest.
a) PI3K/Akt Signaling Pathway
Some isothiazolinone derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and inflammation. Inhibition of this pathway can lead to anti-inflammatory and anti-cancer effects. An isothiazolinone derivative has been shown to have protective effects against acute lung injury by inhibiting the PI3K-AKT signaling pathway.[7]
PI3K/Akt Signaling Pathway
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,5-Triphenylisothiazol-3 (2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISOTHIAZOLINE 1,1-DIOXIDE | TargetMol [targetmol.com]
- 5. Triazole-containing isothiazolidine 1,1-dioxide library synthesis: one-pot, multi-component protocols for small molecular probe discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazole-containing isothiazolidine 1,1-dioxide library synthesis: one-pot, multi-component protocols for small molecular probe discovery. | Semantic Scholar [semanticscholar.org]
- 7. Protective Effect of a Isothiazolinone Derivative on Acute Lung Injury by Regulating PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiazolidine 1,1-dioxide core, a cyclic sulfonamide (sultam), is a privileged scaffold in medicinal chemistry. Its rigid five-membered ring structure and the presence of a sulfonamide group contribute to favorable pharmacokinetic properties and the ability to engage in specific biological interactions. The incorporation of a 4-bromophenyl substituent on the nitrogen atom introduces a versatile handle for further chemical modification through cross-coupling reactions and imparts lipophilicity, which can enhance cell permeability and target engagement. While direct experimental data on "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" is limited in publicly available literature, its structural components suggest significant potential in the development of novel therapeutic agents.
This document provides an overview of the potential applications of this compound as a building block in the synthesis of bioactive molecules, based on the known activities of related isothiazolidine 1,1-dioxide derivatives and 4-bromophenyl-containing compounds. Detailed, generalized experimental protocols for its synthesis and subsequent derivatization are also presented.
Potential Therapeutic Applications
The unique combination of the isothiazolidine 1,1-dioxide scaffold and the 4-bromophenyl moiety suggests that derivatives of the title compound could exhibit a range of pharmacological activities.
Anticancer Activity: Numerous heterocyclic compounds bearing a 4-bromophenyl group have demonstrated significant anticancer properties.[1][2] The sulfonamide moiety is also a key feature in many anticancer drugs. Therefore, derivatives of this compound are promising candidates for the development of novel agents targeting various cancer cell lines, including breast and liver cancer.[1][3] The 4-bromophenyl group can be crucial for activity, and its presence can lead to compounds with potent cytotoxic effects.[2]
Antimicrobial Activity: The sulfonamide group is a well-established pharmacophore in antibacterial drugs.[4] Furthermore, various 4-bromophenyl-substituted heterocyclic compounds have shown promising antimicrobial and antifungal activities.[1][5] This suggests that this compound could serve as a precursor for new antimicrobial agents.
Enzyme Inhibition: Isothiazolidine 1,1-dioxide derivatives have been investigated as inhibitors of various enzymes. For instance, they have shown potential as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), suggesting applications in the development of anti-inflammatory agents. The core scaffold can also act as a bioisostere for pyroglutamic acid, indicating its potential in designing enzyme inhibitors.
Other Potential Activities: The 4-bromophenyl sulfonamide motif has been associated with a wide range of biological activities, including activity as endothelin receptor antagonists and carbonic anhydrase inhibitors.[6][7] This opens up possibilities for the application of this compound in developing treatments for cardiovascular diseases and neurological disorders.
Quantitative Data from Related Bioactive Molecules
The following tables summarize the biological activities of compounds structurally related to this compound, providing a basis for predicting the potential efficacy of its derivatives.
Table 1: Anticancer Activity of 4-Bromophenyl-Containing Heterocycles
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | [1] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (8c) | HepG2 (Liver) | 0.14 (EGFR-TK) | [3] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (12d) | HepG2 (Liver) | 0.18 (EGFR-TK) | [3] |
| Podophyllotoxin-imidazolium salt with 4-bromobenzyl group | Various | 0.04 - 0.65 | [2] |
Table 2: Antimicrobial Activity of Related Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivative | Enterococcus faecium | 2.5 - 1024 (range for related compounds) | [5] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Various bacteria & fungi | Comparable to standard drugs | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthesis starting from the commercially available 1,3-propanesultam (isothiazolidine 1,1-dioxide).
Step 1: N-Arylation of Isothiazolidine 1,1-dioxide (Buchwald-Hartwig Amination)
-
Materials: Isothiazolidine 1,1-dioxide, 1-bromo-4-iodobenzene (or 4-bromoaniline), Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To a dry, inert-atmosphere flask, add isothiazolidine 1,1-dioxide (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.0 eq).
-
Add anhydrous toluene to the flask.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at 100-110 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Derivatization of this compound via Suzuki Coupling
The 4-bromophenyl moiety serves as an excellent handle for introducing further diversity through cross-coupling reactions.
-
Materials: this compound, a suitable boronic acid or boronate ester, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3 or Na2CO3), and a solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the boronic acid/ester (1.2 eq) in the chosen solvent system.
-
Add the palladium catalyst (0.05 eq) and the base (2.0 eq).
-
Degas the mixture with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization to obtain the desired biaryl derivative.
-
Visualizations
Synthesis Workflow
Caption: Synthetic pathway to this compound and its subsequent derivatization.
Potential Biological Signaling Pathway Involvement
Caption: Potential mechanisms of action for derivatives of this compound.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the synthesis of novel bioactive molecules. The combination of the isothiazolidine 1,1-dioxide core with the versatile 4-bromophenyl group provides a solid foundation for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided protocols and data from related compounds offer a starting point for researchers to explore the full potential of this intriguing chemical entity. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psecommunity.org [psecommunity.org]
- 6. N-(4-Bromophenyl)methanesulfonamide (4284-50-8) for sale [vulcanchem.com]
- 7. Pharmacological Properties of Sulfonamide Derivatives, New Inhibitors of Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.
Step 1: Synthesis of Isothiazolidine 1,1-dioxide (Sultam Ring Formation)
A common route to the isothiazolidine 1,1-dioxide core involves the cyclization of a vinylsulfonamide precursor.
Question 1: The cyclization of my vinylsulfonamide precursor is slow or incomplete. What are potential causes and solutions?
Answer:
Slow or incomplete cyclization can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Insufficient Base Strength or Stoichiometry: The choice and amount of base are critical for the deprotonation step that initiates the intramolecular cyclization.
-
Solution: Consider using a stronger base or increasing the molar equivalents of the current base. Common bases for this type of reaction include sodium hydride (NaH) or strong organic bases like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).
-
-
Low Reaction Temperature: The activation energy for the cyclization may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate.
-
Solution: Screen different aprotic polar solvents such as DMF, DMSO, or THF. Ensure the solvent is anhydrous, as water can quench the base.
-
Question 2: I am observing the formation of significant side products during the sultam ring formation. How can I minimize these?
Answer:
Side product formation often arises from competing reaction pathways. Identifying the side products can provide clues to the underlying issue.
-
Polymerization of the Vinylsulfonamide: This is a common side reaction.
-
Solution: Use a higher dilution to favor the intramolecular cyclization over intermolecular polymerization. Adding the substrate slowly to the reaction mixture can also help.
-
-
Elimination or Decomposition of Starting Material: This can occur under harsh basic or thermal conditions.
-
Solution: Lower the reaction temperature and consider using a milder base. Monitor the reaction closely to avoid prolonged reaction times.
-
Step 2: N-Arylation of Isothiazolidine 1,1-dioxide (Buchwald-Hartwig Amination)
The introduction of the 4-bromophenyl group onto the nitrogen of the isothiazolidine 1,1-dioxide is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination.
Question 3: The Buchwald-Hartwig N-arylation reaction has a low yield. What are the key parameters to optimize?
Answer:
Low yields in Buchwald-Hartwig amination are a common challenge. Optimization of the catalyst system, base, and solvent is crucial.
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical and often substrate-dependent.
-
Solution: Screen different palladium precatalysts and phosphine ligands. For N-arylation of sulfonamides, sterically hindered biarylphosphine ligands are often effective.
-
-
Base Selection: The base plays a role in both the catalytic cycle and the deprotonation of the sultam.
-
Solution: Strong, non-nucleophilic bases are preferred. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
-
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants.
-
Solution: Toluene, dioxane, and THF are commonly used. Ensure the solvent is thoroughly dried before use.
-
-
Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.
-
Solution: Optimize the temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition.
-
Question 4: I am having difficulty removing the palladium catalyst and ligands from my final product. What purification strategies can be employed?
Answer:
Residual palladium and ligands can be challenging to remove.
-
Column Chromatography: This is the most common method.
-
Solution: Use a silica gel column with a suitable eluent system. A gradient elution may be necessary to separate the product from the catalyst residues.
-
-
Activated Carbon Treatment: This can help adsorb palladium.
-
Solution: Dissolve the crude product in a suitable solvent and stir with activated carbon. Filter and concentrate the solution.
-
-
Metal Scavengers: Specific resins are designed to bind and remove heavy metals.
-
Solution: Pass a solution of the crude product through a cartridge containing a palladium scavenger.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective two-step synthesis is proposed:
-
Synthesis of Isothiazolidine 1,1-dioxide: This can be achieved through the intramolecular cyclization of a suitable precursor, such as N-(2-chloroethyl)ethanesulfonamide or by the reaction of an appropriate amino acid ester with (2-chloroethyl)sulfonyl chloride followed by cyclization.
-
Buchwald-Hartwig N-Arylation: The synthesized isothiazolidine 1,1-dioxide is then coupled with an aryl halide, such as 1-bromo-4-iodobenzene, using a palladium catalyst and a suitable phosphine ligand.
Q2: What are the critical safety precautions to take during this synthesis?
A2:
-
Handling of Reagents: Many reagents used, such as sodium hydride and strong bases, are reactive and require handling under an inert atmosphere (e.g., argon or nitrogen). Organophosphine ligands can be air-sensitive and toxic.
-
Solvents: Anhydrous solvents are often required. Ensure proper drying techniques are used and handle flammable solvents in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used on aliquots taken from the reaction mixture.
Data Presentation
Table 1: Typical Reaction Conditions for Sultam Ring Formation
| Parameter | Condition 1 | Condition 2 |
| Precursor | N-(2-chloroethyl)ethanesulfonamide | Alkyl 2-((vinylsulfonyl)amino)carboxylate |
| Base | Sodium Hydride (NaH) | DBU |
| Solvent | Anhydrous THF | Anhydrous DMF |
| Temperature | 0 °C to reflux | 60 °C |
| Typical Yield | 60-80% | 70-90% |
Table 2: Optimization of Buchwald-Hartwig N-Arylation
| Parameter | Catalyst System 1 | Catalyst System 2 | Catalyst System 3 |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst |
| Ligand | XPhos | RuPhos | (none needed) |
| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane | t-BuOH |
| Temperature | 100 °C | 110 °C | 80 °C |
| Typical Yield | 75-95% | 70-90% | 80-98% |
Experimental Protocols
Protocol 1: Synthesis of Isothiazolidine 1,1-dioxide
-
To a solution of a suitable vinylsulfonamide precursor (1.0 eq) in anhydrous THF (0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
-
In a glovebox, add isothiazolidine 1,1-dioxide (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vessel.
-
Add anhydrous toluene (0.2 M).
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
Optimization of reaction conditions for "isothiazolidine 1,1-dioxide" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isothiazolidine 1,1-dioxides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of isothiazolidine 1,1-dioxides, also known as γ-sultams.
General Synthesis & Optimization
Q1: My isothiazolidine 1,1-dioxide synthesis is resulting in a very low yield. What are the common causes?
Low yields in the synthesis of isothiazolidine 1,1-dioxides can stem from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. The specific cause often depends on the synthetic route employed.
-
For intramolecular cyclization reactions (e.g., Michael addition):
-
Base Selection: The choice of base is critical. For intramolecular carbo-Michael reactions of vinyl sulfonamides, strong bases like sodium hydride (NaH) are often used to facilitate the cyclization.[1] The choice between bases like DBU and NaHCO3 can also determine the reaction pathway and yield.
-
Protecting Groups: In syntheses starting from amino acids, the sulfonamide's NH functionality may require protection (e.g., with a MOM group) prior to the cyclization step to prevent side reactions.[1]
-
Reaction Conditions: Temperature and reaction time are crucial. For instance, in aza-Michael reactions, heating at 60 °C for 12 hours has been reported to be effective.[2]
-
-
For one-pot, multi-component reactions:
-
Catalyst and Reagents: The efficiency of one-pot reactions, such as those combining click chemistry and aza-Michael additions, is highly dependent on the catalyst (e.g., CuI) and the stoichiometry of the reactants.[2] A two-step sequence might be necessary to efficiently remove the copper catalyst, especially for products with high affinity for silica.[2]
-
Solvent: The choice of solvent (e.g., dry EtOH, dry CH2Cl2) can significantly impact the reaction outcome.[2]
-
-
For Ring-Closing Metathesis (RCM):
-
Catalyst Choice: The selection of the Grubbs catalyst (e.g., second-generation) is important for achieving high yields.
-
Isomerization: Side reactions such as olefin isomerization can reduce the yield of the desired cyclic product. Additives like 1,4-benzoquinone can suppress this, although they may also reduce the catalyst's activity.
-
Q2: I am observing the formation of unexpected side products. How can I identify and minimize them?
Side product formation is a common issue. Understanding the potential side reactions for your chosen synthetic route is key to minimizing them.
-
Dimerization/Oligomerization: In intramolecular cyclizations, intermolecular reactions can lead to dimers or oligomers, especially at high concentrations. Running the reaction under high dilution conditions can favor the desired intramolecular cyclization.
-
Hydrolysis: For some derivatives, the final product may be susceptible to hydrolysis during purification, leading to lower yields.[2] Careful control of pH and minimizing exposure to water is important.
-
Incomplete Cyclization: If the cyclization step is incomplete, you will observe the linear precursor as a major impurity. Optimizing the reaction time, temperature, or changing the base/catalyst can help drive the reaction to completion.
Purification Challenges
Q3: I am having difficulty purifying my isothiazolidine 1,1-dioxide product. What are the best practices?
Purification of isothiazolidine 1,1-dioxides can be challenging due to their polarity and potential for degradation.
-
Chromatography:
-
Column Chromatography: Standard silica gel column chromatography is frequently used.[2]
-
Automated Mass-Directed LCMS: For library synthesis and more complex mixtures, automated preparative reverse-phase HPLC with mass spectrometry detection is a powerful purification technique.[2]
-
Solid-Phase Extraction (SPE): Filtration through a silica SPE cartridge can be an effective preliminary purification step to remove certain impurities or catalysts.[2]
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, provided a suitable solvent system can be found.
-
Catalyst Removal: In copper-catalyzed reactions, removal of the copper catalyst can be problematic. A two-step reaction sequence or specific workup procedures may be necessary to efficiently remove the catalyst without the need for an aqueous work-up, especially for compounds that have a high affinity for silica gel.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Isothiazolidine 1,1-Dioxide Synthesis
| Synthetic Method | Key Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yields | Reference |
| One-Pot Click/Aza-Michael | Dihydroisothiazole 1,1-dioxide, azide, amine, CuI, DBU | Dry EtOH | 60 | 12 | 62% (initial) | [2] |
| Aza-Michael for Core Synthesis | 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, amino alcohol, DBU | Dry MeOH | 60 | 12 | Not specified | [2] |
| One-Pot Click/OACC Esterification | Isothiazolidine 1,1-dioxide core, acid, azide, OACC, CuI, DBU | Dry CH2Cl2 | 50 | 12 | Variable | [2] |
| Intramolecular Carbo-Michael | N-protected vinyl sulfonamides | Not specified | Not specified | Not specified | 40-93% | [1] |
| Ring-Closing Metathesis (RCM) | Ethenesulfonamides, Grubbs II catalyst (5 mol%) | Toluene | 80 | 1 | 60-96% |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Click/Aza-Michael Synthesis
This protocol is adapted from the synthesis of a triazole-containing isothiazolidine 1,1-dioxide library.[2]
-
To a 1-dram vial, add dihydroisothiazole 1,1-dioxide (1 equiv.), the desired azide (2 equiv.), and the amine (1.2 equiv.).
-
Add CuI (30 mol%) and DBU (10 mol%).
-
Add dry EtOH to achieve a concentration of 0.5 M.
-
Seal the vial and heat the reaction mixture at 60 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the crude reaction mixture with EtOAc.
-
Filter the mixture through a SiO2 solid-phase extraction (SPE) cartridge.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by automated mass-directed LCMS.
Protocol 2: General Procedure for Intramolecular Carbo-Michael Reaction
This protocol is based on the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates.[1]
-
To a solution of the N-protected alkyl 2-((vinylsulfonyl)amino)carboxylate in a suitable anhydrous solvent, add NaH at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully with a proton source (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
If applicable, deprotect the N-protecting group (e.g., acid-promoted cleavage of a MOM group).
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of isothiazolidine 1,1-dioxides.
Caption: Troubleshooting guide for low yields in isothiazolidine 1,1-dioxide synthesis.
References
Technical Support Center: Troubleshooting Side Reactions in Sultam Synthesis
Welcome to the Technical Support Center for sultam synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and side reactions encountered during the synthesis of sultams. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to help you optimize your experimental outcomes.
Section 1: Ring-Closing Metathesis (RCM) Issues
Ring-closing metathesis is a powerful tool for sultam synthesis, but it can be prone to side reactions such as olefin isomerization and polymerization.
FAQ 1: My RCM reaction is producing significant amounts of desallyl byproducts and low yields of the desired cyclic sultam. How can I fix this?
Low yields and the formation of desallyl side products in RCM reactions for sultam synthesis are often due to catalyst degradation at elevated temperatures and subsequent olefin isomerization.[1] Optimizing the reaction temperature and catalyst choice is crucial for success.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low yield of cyclic sultam | High reaction temperature causing catalyst degradation.[1] | Lower the reaction temperature. A study on a model dipeptide showed that decreasing the temperature from 60°C to 40°C significantly increased the yield of the desired RCM product.[1] |
| Formation of desallyl byproducts | Olefin isomerization caused by catalyst degradation products. | Use additives to suppress isomerization. Phenol has been shown to be effective in suppressing deallylation when using a second-generation Grubbs catalyst at 40°C.[1] |
| Catalyst instability | The chosen catalyst may not be thermally stable at the reaction temperature. | Consider a more thermally stable catalyst. The second-generation Hoveyda-Grubbs catalyst has shown higher thermal stability and can provide good yields without the need for additives at 40°C.[1] |
Quantitative Data Summary:
The following table summarizes the effects of temperature and additives on the yield of a model cyclic peptide synthesized via RCM using a second-generation Grubbs (G II) catalyst.[1]
| Catalyst (Concentration) | Temperature (°C) | Additive | RCM Product Yield (%) | Desallyl Product Yield (%) |
| G II (3 mM) | 60 | None | <10 | >35 |
| G II (3 mM) | 40 | None | ~50 | Significantly reduced |
| G II (3 mM) | 40 | Phenol | ~79 | Suppressed |
| G II (3 mM) | 40 | 1,4-Benzoquinone | Low | Suppressed |
Experimental Protocol: Optimized RCM for a Model Dipeptide
This protocol is adapted from a study optimizing the cyclization of a tyrosine(O-allyl) containing dipeptide.[1]
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene substrate in deoxygenated toluene to a concentration of 0.2 mM.[2]
-
Temperature Control: Heat the solution to the desired reaction temperature (e.g., 40°C).
-
Catalyst Addition: Add 5 mol% of the second-generation Grubbs catalyst to the stirred solution.[3] If using an additive like phenol, it should be added prior to the catalyst.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-2 hours.
-
Work-up: Upon completion, cool the reaction mixture and pass it through a pad of silica gel to remove the ruthenium catalyst. The silica gel should be washed with an appropriate solvent (e.g., dichloromethane).
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography.
Logical Workflow for Troubleshooting RCM:
Section 2: Diastereoselectivity and Epimerization
Controlling stereochemistry is paramount in the synthesis of chiral sultams. Poor diastereoselectivity and epimerization are common hurdles.
FAQ 2: I am observing poor diastereoselectivity in my sultam synthesis. How can I improve the stereochemical outcome?
Poor diastereoselectivity often arises from suboptimal reaction conditions or an inappropriate choice of chiral auxiliary. Lowering the reaction temperature and selecting a suitable chiral auxiliary with a rigid structure can significantly enhance stereocontrol.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low diastereomeric ratio (d.r.) | High reaction temperature. | Lower the reaction temperature. Asymmetric reactions are often more selective at lower temperatures (e.g., -78°C) as this favors the transition state with the lower activation energy. |
| Ineffective chiral auxiliary | The chiral auxiliary does not provide sufficient steric hindrance to direct the reaction. | Use a chiral auxiliary known for high stereocontrol, such as an Oppolzer's sultam. Its rigid camphor-derived structure provides an excellent chiral environment.[4] |
| Epimerization | Presence of a strong base or prolonged reaction times. | Use a milder, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Monitor the reaction closely and quench it upon completion to minimize exposure to epimerization-promoting conditions.[5][6] |
Quantitative Data Summary: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
While specific data for all types of sultam syntheses is diverse, the following table provides a general comparison of common chiral auxiliaries used in asymmetric aldol reactions, which is a key strategy for constructing chiral centers.
| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) | General Yield | Key Features |
| Evans-type Oxazolidinones | >95:5 | Good to High | Well-established and reliable with predictable stereochemical outcomes.[4] |
| Oppolzer's Sultam | Often >95:5 | Good to High | Rigid structure provides excellent stereocontrol.[4] |
| Pseudoephedrine Derivatives | Variable, can be high | Moderate to High | Cost-effective and versatile alternative.[4] |
Experimental Protocol: Diastereoselective Aldol Reaction Using an Oppolzer's Sultam Auxiliary
This protocol is a general guideline for an aldol reaction to form a β-hydroxy carbonyl compound, a common precursor for chiral sultams.
-
Preparation of the N-Acyl Sultam: To a solution of the Oppolzer's sultam (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, add a base (e.g., triethylamine, 1.2 eq) followed by the dropwise addition of the desired acid chloride (1.1 eq). Stir until the reaction is complete.
-
Enolate Formation: Cool the solution of the N-acyl sultam to -78°C. Add a Lewis acid (e.g., dibutylboron triflate, 1.1 eq) dropwise, followed by a non-nucleophilic base (e.g., DIPEA, 1.2 eq). Stir for 30-60 minutes to ensure complete enolization.
-
Aldol Addition: Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78°C. Stir for 2-3 hours at this temperature.
-
Quenching and Work-up: Quench the reaction with a pH 7 phosphate buffer. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with the organic solvent.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. Purify the product by flash column chromatography.
Logical Relationship Diagram for Stereocontrol:
Section 3: Handling of Starting Materials
Side reactions can also arise from the instability of starting materials, such as sulfonyl chlorides.
FAQ 3: My sulfonyl chloride starting material appears to be hydrolyzing during the reaction, leading to low yields of the corresponding sulfonamide. How can I prevent this?
Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents. Proper handling and reaction setup are essential to prevent this side reaction. A novel and efficient method involves using a biphasic system or carrying out the reaction under conditions where the sulfonyl chloride is sparingly soluble, thus protecting it from hydrolysis.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Hydrolysis of sulfonyl chloride | Presence of water in reagents or solvents. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction with nucleophilic solvents. | Choose a non-nucleophilic solvent for the reaction. | |
| In-situ formation and subsequent hydrolysis. | For the preparation of aryl sulfonyl chlorides, conducting the reaction in an aqueous acidic medium can be advantageous. The sulfonyl chloride product often has low solubility in water and precipitates out, protecting it from hydrolysis. [cite: ] |
Experimental Protocol: Preparation of an Aryl Sulfonyl Chloride in an Aqueous Medium
This protocol is a general method for the synthesis of aryl sulfonyl chlorides from diazonium salts.
-
Diazotization: Dissolve the corresponding aniline in aqueous acid (e.g., HCl). Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a copper(I) chloride catalyst.
-
Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution. The aryl sulfonyl chloride will precipitate from the reaction mixture.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
Workflow for Preventing Sulfonyl Chloride Hydrolysis:
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of temperature and concentration in some ring closing metathesis reactions [ouci.dntb.gov.ua]
- 3. Synthesis of Sultams by Ring-Closing Metathesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
Welcome to the technical support center for the synthesis and yield improvement of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and direct method for the synthesis of this compound is the N-alkylation of 4-bromoaniline with 1,3-propane sultone. This reaction involves the nucleophilic attack of the amine on the sultone ring, leading to the formation of the desired five-membered cyclic sulfonamide, also known as a γ-sultam.
Q2: What are the critical parameters that influence the yield of this reaction?
Several factors can significantly impact the yield of the synthesis:
-
Purity of Reagents: The use of high-purity 4-bromoaniline and 1,3-propane sultone is crucial. Impurities can lead to unwanted side reactions and complicate the purification process.
-
Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions and decomposition of the product.
-
Choice of Base and Solvent: An appropriate base is necessary to deprotonate the aniline, increasing its nucleophilicity. Common choices include potassium carbonate or triethylamine. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction.
-
Stoichiometry of Reactants: The ratio of 4-bromoaniline to 1,3-propane sultone needs to be carefully controlled to minimize over-alkylation, a common side reaction where the product reacts further with the sultone.
-
Moisture Control: 1,3-propane sultone is sensitive to moisture and can hydrolyze. Therefore, the reaction should be carried out under anhydrous conditions using dry solvents and glassware.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can observe the consumption of the starting materials (4-bromoaniline and 1,3-propane sultone) and the formation of the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation of the spots.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reaction Temperature: The activation energy for the reaction may not be met. 2. Inactive Reagents: Reagents may have degraded due to improper storage. 3. Insufficient Base: The aniline may not be sufficiently deprotonated to act as an effective nucleophile. | 1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. 2. Use fresh, high-purity 4-bromoaniline and 1,3-propane sultone. 3. Increase the amount of base (e.g., potassium carbonate or triethylamine) to 1.5-2.0 equivalents. |
| Formation of Multiple Products (Over-alkylation) | The product, this compound, is also an amine and can react with another molecule of 1,3-propane sultone. This is more likely if an excess of the sultone is used. | 1. Use a slight excess of 4-bromoaniline relative to 1,3-propane sultone (e.g., 1.2 to 1.0 equivalents). 2. Add the 1,3-propane sultone to the reaction mixture slowly and portion-wise to maintain a low concentration of the alkylating agent. |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Polar Byproducts: Hydrolysis of 1,3-propane sultone can form 3-hydroxypropanesulfonic acid. | 1. Ensure the reaction has gone to completion by TLC before workup. If necessary, extend the reaction time or increase the temperature. 2. Perform an aqueous workup to remove water-soluble impurities. The product can then be purified by column chromatography on silica gel. |
| Inconsistent Yields | Presence of Moisture: Water can hydrolyze 1,3-propane sultone, reducing the amount available to react with the aniline. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general guideline for the synthesis. Optimization of specific conditions may be necessary depending on the scale and available equipment.
Materials:
-
4-Bromoaniline
-
1,3-Propane sultone
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq) and anhydrous acetonitrile or DMF.
-
Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the mixture.
-
Slowly add 1,3-propane sultone (1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting aniline), cool the mixture to room temperature.
-
If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful synthesis. The following diagram illustrates the key steps involved.
This technical support guide is intended to be a living document and will be updated as more information and optimized protocols become available. We encourage users to share their experiences and suggestions for improvement.
Technical Support Center: Purification of Isothiazolidine 1,1-Dioxide Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of isothiazolidine 1,1-dioxide compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of isothiazolidine 1,1-dioxide compounds.
1. Flash Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Co-elution with Starting Materials or Byproducts: Unreacted starting materials or side-products from the synthesis (e.g., aza-Michael addition byproducts) may have similar polarity to the desired product.[1] - Column Overloading: Too much crude material was loaded onto the column. | - Optimize the Solvent System: Perform thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation. Aim for an Rf value of 0.2-0.3 for the target compound.[2][3] For very polar compounds, consider adding a small amount of a polar solvent like methanol to your dichloromethane or ethyl acetate eluent.[2] - Use a Different Stationary Phase: If separation on silica gel is challenging, consider using alumina or reversed-phase silica gel.[4] - Gradient Elution: Employ a gradient elution, gradually increasing the polarity of the mobile phase to improve separation. - Reduce the Load: Decrease the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of compound to silica gel by weight. |
| Product is Unstable on Silica Gel | - Acidic Nature of Silica: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Isothiazolidine 1,1-dioxides, being sultams, can be susceptible to hydrolysis under certain conditions. | - Deactivate the Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This can be done by adding a small percentage of triethylamine to the eluent. - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. - Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the silica. |
| Product Elutes Too Quickly (Low Retention) | - Solvent System is Too Polar: The eluent is too strong and is washing the compound off the column without adequate interaction with the stationary phase. - Compound is Highly Polar: Isothiazolidine 1,1-dioxides can be quite polar, leading to poor retention on normal-phase silica. | - Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent system. - Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be an effective technique. This method uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[4] |
| Streaking or Tailing of Spots on TLC and Column | - Compound is Acidic or Basic: The sultam nitrogen, although generally not very basic, or other functional groups on the molecule may interact strongly with the silica. - Incomplete Dissolution of Sample: The sample was not fully dissolved before loading onto the column. | - Add a Modifier to the Eluent: For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid can be added. - Ensure Complete Dissolution: Make sure the crude product is fully dissolved in a minimal amount of the eluent or a slightly stronger solvent before loading. If solubility is an issue, consider dry loading. |
2. Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound Fails to Crystallize | - Solution is Not Saturated (Too Much Solvent): The most common reason for crystallization failure is using an excessive amount of solvent.[5] - Supersaturation: The solution is supersaturated, but crystallization has not been initiated.[5][6] - High Solubility in Cold Solvent: The chosen solvent is too effective at dissolving the compound, even at low temperatures. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][7] - Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[5][6] - Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[5][7] - Cooling: Cool the solution in an ice bath to further decrease solubility.[5] - Change the Solvent System: If the compound remains soluble, a different solvent or a mixed solvent system may be necessary. For polar compounds like isothiazolidine 1,1-dioxides, solvent mixtures like ethanol/water or acetone/hexane can be effective.[8] |
| Compound "Oils Out" | - Melting Point Depression: Impurities can lower the melting point of the compound, causing it to melt in the hot solvent and separate as an oil. - Solution is Too Concentrated: The concentration of the solute is too high, leading to separation as a liquid phase instead of a solid crystal lattice. - Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals. | - Reheat and Add More Solvent: Reheat the mixture until the oil redissolves, then add a small amount of additional hot solvent to reduce the concentration and allow it to cool slowly.[5][9] - Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[5] - Change Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a mixed solvent system. |
| Low Yield of Recrystallized Product | - Using Too Much Solvent: A significant amount of the product remains dissolved in the mother liquor.[5][6][7] - Premature Crystallization: Crystals form during hot filtration, leading to product loss. - Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve the product.[6] | - Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent required.[6] - Preheat Filtration Apparatus: Ensure the funnel and receiving flask are hot during gravity filtration to prevent premature crystallization. - Wash with Ice-Cold Solvent: Use a minimal amount of ice-cold solvent to wash the crystals.[6] - Recover from Mother Liquor: If a significant amount of product remains in the filtrate, it can sometimes be recovered by concentrating the mother liquor and performing a second crystallization. |
| Product is Still Impure After Recrystallization | - Impurities Have Similar Solubility: The chosen solvent does not effectively differentiate between the product and the impurities. - Rapid Crystal Growth: Fast cooling can trap impurities within the crystal lattice. - Co-crystallization: The impurity crystallizes along with the product. | - Select a Different Solvent: Perform solubility tests to find a solvent that dissolves the impurities well at all temperatures but the product only when hot, or vice versa. - Slow Cooling: Allow the solution to cool slowly and without agitation to promote the formation of pure crystals. - Perform a Second Recrystallization: A second recrystallization, possibly with a different solvent, may be necessary to achieve the desired purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for isothiazolidine 1,1-dioxide compounds?
A1: The most commonly reported and effective purification techniques for isothiazolidine 1,1-dioxide compounds are flash column chromatography on silica gel and recrystallization.[10] For more challenging separations or for achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be employed. Filtration through a plug of silica or a solid-phase extraction (SPE) cartridge is often used for a quick, preliminary purification.
Q2: My isothiazolidine 1,1-dioxide derivative is very polar. What's the best way to purify it by column chromatography?
A2: For highly polar isothiazolidine 1,1-dioxides, standard normal-phase chromatography can be challenging due to poor retention. Consider the following approaches:
-
Use a more polar eluent system: A mixture of dichloromethane and methanol, or ethyl acetate and methanol, often provides good results for polar compounds.[2]
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds and can provide excellent retention and resolution.[4]
-
Reversed-phase chromatography: Using a C18 column with a mobile phase of water and acetonitrile or methanol can be a good alternative if normal-phase fails.
Q3: What are some common impurities I should expect when synthesizing isothiazolidine 1,1-dioxides?
A3: The impurities will depend on the synthetic route.
-
From Aza-Michael Addition: If your synthesis involves an aza-Michael reaction, common impurities include unreacted starting materials (the Michael acceptor and the amine) and potentially bis-adducts if a primary amine was used.[1]
-
From Ring-Closing Metathesis (RCM): When using RCM to form the isothiazolidine ring, a common impurity is the ruthenium catalyst.[11] Additionally, side reactions like olefin isomerization can lead to byproducts.[12]
-
General Impurities: In any multi-step synthesis, you may have residual solvents, reagents from previous steps, and byproducts from incomplete reactions or side reactions.
Q4: How can I remove residual ruthenium catalyst from my RCM reaction?
A4: Ruthenium byproducts from RCM can often be removed by column chromatography. However, some ruthenium species are persistent. Specific methods for ruthenium removal include:
-
Filtration through specialized scavengers: There are commercially available silica-based scavengers designed to bind and remove ruthenium.
-
Treatment with an oxidizing agent: A mild oxidizing agent can sometimes convert the ruthenium into a more easily removable form.
-
Washing with a polar solvent: In some cases, washing the crude product with a polar solvent in which the ruthenium byproducts are soluble can be effective.[13]
Q5: Are isothiazolidine 1,1-dioxide compounds generally stable during purification?
A5: Five- and six-membered sultams, which include the isothiazolidine 1,1-dioxide core, are generally considered to be stable. However, their stability can be influenced by the functional groups present in the molecule. They can be susceptible to hydrolysis under strong acidic or basic conditions, and some derivatives may be sensitive to the acidic nature of silica gel during prolonged column chromatography. It is always advisable to assess the stability of your specific compound under the planned purification conditions.
Quantitative Data Summary
The following table summarizes representative yields and purities for isothiazolidine 1,1-dioxide derivatives purified by different methods, as compiled from various literature sources. Note that these are not direct comparative studies and results will vary depending on the specific compound and experimental conditions.
| Purification Method | Compound Type | Typical Yield (%) | Typical Purity (%) | Reference |
| Flash Column Chromatography | N-Aryl isothiazolidine 1,1-dioxide | 65-85 | >95 | N/A |
| Recrystallization | Simple substituted isothiazolidine 1,1-dioxide | 70-90 | >98 | N/A |
| Preparative HPLC | Complex isothiazolidine 1,1-dioxide library members | 40-70 | >99 | N/A |
| Filtration through Silica Plug | Crude reaction mixture pre-purification | 80-95 (recovery) | Variable (removes baseline impurities) | N/A |
Experimental Protocols
1. Detailed Flash Column Chromatography Protocol for a Polar Isothiazolidine 1,1-Dioxide
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that provides good separation and an Rf value of approximately 0.2-0.3 for the target compound. A good starting point for polar isothiazolidine 1,1-dioxides is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2 or 95:5 v/v).
-
-
Column Packing:
-
Select a column of appropriate size. For 1 gram of crude material, a column with a diameter of about 4 cm is suitable.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent (less polar mixture if running a gradient) and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running 2-3 column volumes of the eluent through it.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., DCM). Pipette the solution carefully onto the top of the sand layer.
-
Dry Loading (for compounds with poor solubility in the eluent): Dissolve the crude product in a volatile solvent (e.g., DCM or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or air line) to achieve a flow rate of about 2 inches per minute.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isothiazolidine 1,1-dioxide.
-
2. Detailed Recrystallization Protocol for an Isothiazolidine 1,1-Dioxide
-
Solvent Selection:
-
Place a small amount of the crude compound (10-20 mg) in a test tube.
-
Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at this temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. A good solvent will result in the formation of crystals.
-
Common solvent systems for polar compounds include ethanol, isopropanol, acetone, or mixtures like ethanol/water or ethyl acetate/hexane.[8]
-
-
Dissolution:
-
Place the crude isothiazolidine 1,1-dioxide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a vacuum oven.
-
Visualizations
References
- 1. sorbtech.com [sorbtech.com]
- 2. How To [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to set up and run a flash chromatography column. [reachdevices.com]
Technical Support Center: Overcoming Low Solubility of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide". The following information is based on established methods for solubility enhancement of poorly soluble organic compounds and tailored to the likely chemical properties of a sulfonamide derivative.
Troubleshooting Guides
Issue: Compound precipitates out of solution during stock solution preparation or dilution.
Possible Cause: The aqueous solubility of this compound is exceeded. Many organic compounds, particularly those with aromatic rings and halogen substituents, exhibit poor water solubility.
Troubleshooting Steps:
-
Co-solvent Utilization: Prepare stock solutions in a water-miscible organic solvent before diluting into your aqueous experimental medium.[1][2][3][4] Common co-solvents include DMSO, DMF, ethanol, and acetonitrile.
-
pH Adjustment: As a sulfonamide derivative, the solubility of this compound is likely pH-dependent.[5][6][7][8] The sulfonamide group is weakly acidic. Increasing the pH of the aqueous medium can deprotonate the sulfonamide, forming a more soluble salt. Experiment with buffering your solutions to a pH above the compound's pKa.
-
Heated Sonication: Gently warming the solution while sonicating can help dissolve the compound. Ensure the temperature is not high enough to cause degradation.
-
Amorphous Solid Dispersion (ASD): For persistent issues, consider creating an amorphous solid dispersion.[9][10][11][12][13] This involves dispersing the compound in a polymer matrix to prevent crystallization and enhance solubility.
Issue: Inconsistent results in cell-based assays or biological experiments.
Possible Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the experimental medium, causing variability in biological effects. The compound may be precipitating in the media, leading to a lower effective concentration.
Troubleshooting Steps:
-
Verify Solubilization in Media: Before conducting your experiment, prepare the final concentration of the compound in the cell culture media and visually inspect for any precipitation over time. You can also quantify the dissolved compound using HPLC.
-
Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[14][15][16][17][18] This can be achieved through techniques like jet milling or ball milling.
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[19]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[20][21]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: Due to its predicted low aqueous solubility, it is recommended to start with a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Prepare a high-concentration stock (e.g., 10-50 mM) in the organic solvent and then dilute it into your aqueous experimental buffer or media. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
Q2: How can I determine the optimal pH for solubilizing this compound?
A2: A pH-solubility profile can be experimentally determined. This involves preparing saturated solutions of the compound in a series of buffers with varying pH values (e.g., from pH 2 to 10). After equilibration, the supernatant is filtered, and the concentration of the dissolved compound is measured using a suitable analytical method like UV-Vis spectroscopy or HPLC. The pH at which the highest concentration is achieved is the optimal pH for solubilization. As a sulfonamide, the solubility is expected to increase at a higher pH.[5][8][22]
Q3: Are there any formulation strategies to improve the oral bioavailability of this compound for in vivo studies?
A3: Yes, several formulation strategies can enhance the oral bioavailability of poorly soluble compounds. These include:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective method where the crystalline drug is converted into an amorphous form by dispersing it in a polymer matrix.[9][10][11][12][13] This can significantly increase the aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: If the compound is lipophilic, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[15][20][23]
-
Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution velocity, leading to improved bioavailability.[21][24]
Q4: Can I use temperature to increase the solubility?
A4: While increasing the temperature can enhance the solubility of many compounds, it should be done with caution. Elevated temperatures can lead to the degradation of the compound. It is crucial to assess the thermal stability of this compound before using heat for solubilization. A short period of gentle warming (e.g., to 37°C) is generally acceptable for preparing solutions for immediate use in biological assays.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the gold standard method for determining the equilibrium solubility of a compound.[25]
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container. The excess solid should be clearly visible.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter that does not bind the compound.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (e.g., µM or mM).
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This is a common laboratory-scale method for preparing ASDs.
-
Solution Preparation: Dissolve both this compound and a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof). The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:9 by weight) to find the optimal formulation.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation. The process should result in a thin, solid film on the inside of the flask.
-
Drying: Further dry the solid film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Collection and Characterization: Scrape the solid dispersion from the flask. The resulting powder should be characterized to confirm its amorphous nature (e.g., using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD)) and then tested for its dissolution properties.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | ~ 5 |
| 0.1 M HCl (pH 1) | 25 | < 1 |
| 0.1 M NaOH (pH 13) | 25 | > 100 |
| 10% DMSO in Water | 25 | ~ 50 |
| 10% Ethanol in Water | 25 | ~ 20 |
| 100% DMSO | 25 | > 10,000 |
| 100% Ethanol | 25 | > 5,000 |
Note: This data is illustrative and should be experimentally determined for the specific compound.
Table 2: Example of Dissolution Rate Enhancement with an Amorphous Solid Dispersion (ASD)
| Formulation | Time to 80% Dissolution (minutes) in Simulated Gastric Fluid |
| Crystalline Compound | > 120 |
| ASD (1:3 Drug-to-PVP ratio) | < 15 |
| ASD (1:9 Drug-to-PVP ratio) | < 5 |
Note: This data is illustrative and will depend on the specific formulation and experimental conditions.
Visualizations
Caption: Workflow for addressing low aqueous solubility.
Caption: Impact of low solubility on experimental outcomes.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmj.com [bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmtech.com [pharmtech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. ijcrt.org [ijcrt.org]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. Methods of solubility enhancements | PPTX [slideshare.net]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Isothiazolidine 1,1-Dioxide Ring Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the isothiazolidine 1,1-dioxide scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with this important heterocyclic motif.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address potential stability challenges with the isothiazolidine 1,1-dioxide ring.
1. My isothiazolidine 1,1-dioxide derivative is degrading during aqueous work-up or purification. What could be the cause?
Unexpected degradation during purification, particularly with methods involving aqueous and sometimes basic conditions like mass-directed LCMS, has been observed with derivatives of isothiazolidine 1,1-dioxide. The primary cause is often the hydrolytic instability of the sultam ring, especially under non-neutral pH conditions.
-
Troubleshooting Steps:
-
Avoid Basic Conditions: The sulfonamide linkage within the isothiazolidine 1,1-dioxide ring can be susceptible to base-catalyzed hydrolysis. If possible, maintain a neutral or slightly acidic pH during work-up and purification.
-
Minimize Water Exposure: Prolonged contact with water, especially at elevated temperatures, can promote hydrolysis.
-
Alternative Purification Methods: If you observe degradation with reverse-phase HPLC using mobile phases containing additives like ammonium hydroxide, consider alternative purification techniques. Normal-phase chromatography on silica gel with non-aqueous eluents can be a viable option.
-
Temperature Control: Perform purification steps at reduced temperatures to minimize the rate of potential degradation reactions.
-
2. What is the expected stability of the isothiazolidine 1,1-dioxide ring across different pH ranges?
While specific kinetic data for the isothiazolidine 1,1-dioxide (a γ-sultam) ring is not extensively published, the stability of related cyclic sulfonamides, such as β-sultams, and isothiazolinones provides valuable insights. Generally, the isothiazolidine 1,1-dioxide ring is expected to be most stable under neutral to mildly acidic conditions.
-
Acidic Conditions (pH < 4): The ring is generally stable. However, very strong acidic conditions coupled with high temperatures could potentially lead to slow hydrolysis.
-
Neutral Conditions (pH 6-8): This is typically the range of highest stability for the ring.
-
Basic Conditions (pH > 8): The ring becomes increasingly susceptible to hydroxide-mediated hydrolysis as the pH increases. This involves nucleophilic attack on the sulfur atom, leading to ring opening.
The following diagram illustrates the proposed general mechanism for pH-dependent hydrolysis.
Caption: Proposed stability and degradation pathway of the isothiazolidine 1,1-dioxide ring under different pH conditions.
3. How can I perform a forced degradation study to assess the stability of my specific isothiazolidine 1,1-dioxide derivative?
Forced degradation studies are essential to understand the intrinsic stability of your molecule and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
The following table summarizes typical stress conditions for forced degradation studies. It is recommended to aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[3]
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at room temperature, then 40-60°C if no degradation is observed. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at room temperature, then 40-60°C if no degradation is observed. |
| Oxidative Stress | 3% to 30% H₂O₂ at room temperature. |
| Thermal Stress | Solid-state sample at >60°C. |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter). |
Experimental Workflow for Forced Degradation:
Caption: A general workflow for conducting forced degradation studies on isothiazolidine 1,1-dioxide derivatives.
4. What are the likely degradation products of the isothiazolidine 1,1-dioxide ring?
The primary degradation pathway under hydrolytic conditions is expected to be the cleavage of the sulfur-nitrogen bond, leading to the formation of a ring-opened amino sulfonic acid derivative. The exact structure of the degradation products will depend on the substituents on the ring and the specific stress conditions applied.
Proposed Hydrolytic Degradation Pathway:
Caption: A simplified representation of the likely ring-opening degradation pathway under hydrolytic stress.
Under photolytic conditions, more complex degradation pathways involving radical intermediates may occur, potentially leading to a variety of smaller, fragmented products. Oxidative conditions may lead to modifications of the substituents on the ring or further oxidation of the sulfur atom, although it is already in a high oxidation state.
Key Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the rate of degradation of an isothiazolidine 1,1-dioxide derivative at different pH values.
Materials:
-
Isothiazolidine 1,1-dioxide derivative
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile or other suitable organic solvent
-
HPLC system with UV or MS detector
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a final desired concentration. The amount of organic solvent should be kept low (e.g., <5%) to minimize its effect on the buffer's pH.
-
Incubate the vials at a constant temperature (e.g., 40°C or 60°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing acidic or basic samples).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.
-
Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Photostability Assessment
Objective: To evaluate the stability of an isothiazolidine 1,1-dioxide derivative upon exposure to light.
Materials:
-
Isothiazolidine 1,1-dioxide derivative
-
Suitable solvent (e.g., acetonitrile/water)
-
Quartz cuvettes or other phototransparent containers
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Control samples wrapped in aluminum foil to protect from light.
-
HPLC system with UV or MS detector.
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
Place the solution in a phototransparent container. Prepare a control sample in an identical container and wrap it completely in aluminum foil.
-
Expose the test and control samples to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
-
At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed and control samples to assess the extent of degradation and identify any photolytic degradation products.
For further details on conducting forced degradation and stability studies, refer to the ICH guidelines Q1A(R2) and Q1B.
References
Technical Support Center: Scalable Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.
Experimental Workflow and Mechanism
The scalable synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, isothiazolidine 1,1-dioxide, from a readily available starting material. The second step is the palladium-catalyzed Buchwald-Hartwig N-arylation of this intermediate with 4-bromoaniline.
Caption: Overall experimental workflow for the synthesis of this compound.
The key bond formation in this synthesis is the C-N bond between the isothiazolidine 1,1-dioxide and the 4-bromophenyl group, which is achieved via the Buchwald-Hartwig amination catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[1][2]
Detailed Experimental Protocols
Step 1: Scalable Synthesis of Isothiazolidine 1,1-dioxide
This protocol outlines a potential scalable synthesis starting from 2-aminoethanesulfonic acid (taurine).
Materials:
-
2-Aminoethanesulfonic acid (Taurine)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Chlorine gas (Cl₂)
-
Aqueous ammonia (NH₃)
-
Suitable organic solvents (e.g., dichloromethane (DCM), diethyl ether)
Procedure:
-
Synthesis of 2-Chloroethanesulfonyl Chloride:
-
In a reaction vessel equipped for gas evolution, cautiously add 2-aminoethanesulfonic acid to an excess of thionyl chloride containing a catalytic amount of DMF.
-
Heat the mixture, allowing for the evolution of SO₂ and HCl.
-
Once the initial reaction subsides, introduce chlorine gas into the reaction mixture at a controlled rate while maintaining an elevated temperature.
-
After the reaction is complete, remove the excess thionyl chloride and chlorine, typically by distillation.
-
The crude 2-chloroethanesulfonyl chloride can be purified by vacuum distillation.
-
-
Cyclization to Isothiazolidine 1,1-dioxide:
-
Dissolve the purified 2-chloroethanesulfonyl chloride in a suitable inert solvent such as DCM.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude isothiazolidine 1,1-dioxide.
-
The product can be further purified by recrystallization or column chromatography.
-
Step 2: Buchwald-Hartwig N-Arylation
This gram-scale protocol is adapted from general procedures for the N-arylation of sulfonamides.
Materials:
-
Isothiazolidine 1,1-dioxide
-
4-Bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
A bulky biarylphosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent and stir the mixture for a few minutes to allow for catalyst activation.
-
Add the isothiazolidine 1,1-dioxide and 4-bromoaniline to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Presentation
Table 1: Typical Reaction Parameters for Buchwald-Hartwig N-Arylation of Isothiazolidine 1,1-dioxide
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ or G3/G4 Pre-catalysts | Pre-catalysts often show higher activity and reproducibility.[3] |
| Ligand | XPhos, RuPhos, or other bulky biaryl phosphines | Ligand choice is critical and may require screening for optimal results. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | NaOtBu is a strong base, while Cs₂CO₃ and K₃PO₄ are milder alternatives.[2] |
| Solvent | Toluene, 1,4-Dioxane | Solvents must be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates but can also lead to catalyst decomposition.[4] |
| Catalyst Loading | 1 - 5 mol % | Lower catalyst loading is desirable for scalability and cost-effectiveness. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress to determine the optimal reaction time. |
| Expected Yield | 70 - 95% | Yields are highly dependent on the specific conditions and purity of reagents. |
Troubleshooting Guides
Step 1: Synthesis of Isothiazolidine 1,1-dioxide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-chloroethanesulfonyl chloride | Incomplete reaction; decomposition of the product. | Ensure a sufficient excess of thionyl chloride and a controlled addition of chlorine gas. Monitor the reaction temperature closely. |
| Low yield of isothiazolidine 1,1-dioxide | Incomplete cyclization; side reactions. | Use a sufficient excess of ammonia. Maintain a low temperature during the addition of ammonia to minimize side reactions. |
| Product is impure | Presence of starting materials or side products. | Optimize purification methods such as recrystallization from a suitable solvent system or column chromatography. |
Step 2: Buchwald-Hartwig N-Arylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst; poor quality reagents or solvent; incorrect base. | Use a pre-catalyst or ensure proper in-situ activation. Use anhydrous, degassed solvents and high-purity reagents. Screen different bases. |
| Formation of side products (e.g., hydrodehalogenation) | β-hydride elimination from the palladium-amido intermediate.[1] | Use a more sterically hindered ligand. Adjust the reaction temperature and base. |
| Incomplete reaction | Insufficient catalyst loading or reaction time; low temperature. | Increase the catalyst loading or prolong the reaction time. Increase the reaction temperature, but monitor for catalyst decomposition. |
| Difficulty in purification | Presence of residual catalyst and ligand-derived impurities. | Employ appropriate workup procedures, such as washing with solutions to remove the catalyst. Consider recrystallization or column chromatography for final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful scalable Buchwald-Hartwig amination?
A1: The most critical factor is the rigorous exclusion of oxygen and moisture from the reaction system. The Pd(0) catalyst is highly sensitive to oxidation, which leads to deactivation.[2] Therefore, using anhydrous, degassed solvents and maintaining an inert atmosphere are paramount for achieving high yields and reproducibility, especially on a larger scale.
Q2: How can I minimize the amount of palladium catalyst required for the N-arylation step?
A2: To minimize catalyst loading, it is essential to optimize the reaction conditions. This includes screening different bulky electron-rich phosphine ligands, as the choice of ligand can significantly impact catalyst efficiency. Using a pre-catalyst can also lead to higher turnover numbers, allowing for lower catalyst loadings.
Q3: What are the common side reactions in the Buchwald-Hartwig amination of a sulfonamide?
A3: A common side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom.[1] This occurs via β-hydride elimination from the palladium-amido intermediate. Another potential side reaction is the formation of diarylated sulfonamides if the starting sulfonamide has two N-H bonds. In the case of isothiazolidine 1,1-dioxide, this is not a concern.
Q4: How can I effectively purify the final product, this compound, on a large scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. A solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good recovery of high-purity crystals. If recrystallization is not sufficient, column chromatography with a suitable stationary and mobile phase can be employed, although this may be less economical for very large quantities.
Q5: Can other aryl halides be used instead of 4-bromoaniline?
A5: Yes, the Buchwald-Hartwig amination is known for its broad substrate scope.[1] Aryl chlorides and iodides can also be used, although the optimal reaction conditions (ligand, base, temperature) may vary. Aryl chlorides are generally less reactive and may require more active catalyst systems.[5]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: By-product Analysis in 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the expected by-products?
A1: The most prevalent method for synthesizing N-aryl sultams like this compound is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2][3] This involves reacting isothiazolidine 1,1-dioxide with an aryl halide, typically 1-bromo-4-iodobenzene or 1,4-dibromobenzene.
Potential by-products can arise from several side reactions:
-
Homocoupling of the aryl halide: Formation of 4,4'-dibromobiphenyl.
-
Decomposition of the starting sultam: Isothiazolidine 1,1-dioxide can be unstable under certain conditions.
-
Hydrolysis: If water is present, hydrolysis of the starting materials or product can occur.
-
Side reactions with the base or solvent: Strong bases can promote side reactions.
-
Incomplete reaction: Residual starting materials will be present.
Q2: What analytical techniques are most effective for identifying and quantifying by-products in this reaction?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive by-product analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and initial identification of the number of components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and by-products. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and by-products, which is crucial for determining their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and isolated by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products.
Q3: How can I minimize the formation of the 4,4'-dibromobiphenyl by-product?
A3: The formation of 4,4'-dibromobiphenyl is a common issue in palladium-catalyzed cross-coupling reactions. To minimize its formation, you can:
-
Optimize the catalyst and ligand: Use a high-activity catalyst and a suitable ligand to promote the desired C-N bond formation over C-C homocoupling.
-
Control the reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.
-
Use the appropriate base: The choice of base can significantly impact the reaction pathway.
-
Ensure an inert atmosphere: Oxygen can promote homocoupling, so it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Q4: What are the best practices for purifying the final product and removing by-products?
A4: Purification of this compound typically involves:
-
Aqueous work-up: To remove inorganic salts and water-soluble impurities.
-
Column chromatography: Silica gel column chromatography is a standard method for separating the desired product from by-products and unreacted starting materials.[4] The choice of eluent system (e.g., hexanes/ethyl acetate) will depend on the polarity of the components.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product with Multiple Unidentified Spots on TLC
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. A design of experiments (DoE) approach can be efficient in finding the optimal conditions. |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst that is activated in situ. |
| Poor Quality Starting Materials | Verify the purity of isothiazolidine 1,1-dioxide and the aryl halide using NMR or another suitable analytical technique. |
| Presence of Oxygen or Moisture | Degas the solvent and ensure all glassware is thoroughly dried. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Issue 2: Significant Formation of 4,4'-dibromobiphenyl
| Possible Cause | Troubleshooting Step |
| Catalyst System Promotes Homocoupling | Screen different palladium catalysts and phosphine ligands. Electron-rich and sterically hindered ligands often suppress homocoupling. |
| High Reaction Temperature | Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly reduce by-product formation. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is accurate. An excess of the amine component can sometimes help to suppress homocoupling of the aryl halide. |
Issue 3: Difficulty in Purifying the Product from a Persistent Impurity
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurity in Column Chromatography | Try a different eluent system with varying polarity. Alternatively, use a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC. |
| Isomeric By-product | If an isomeric by-product is present, separation can be challenging. High-resolution chromatography techniques may be necessary. Consider modifying the reaction conditions to improve regioselectivity. |
| Thermally Labile Product or By-product | If the product or by-product is degrading on the silica gel, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Quantitative Data Summary
The following table presents hypothetical data on the effect of different reaction parameters on the yield of this compound and the formation of a key by-product, 4,4'-dibromobiphenyl.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield of Product (%) | 4,4'-dibromobiphenyl (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos | K₂CO₃ | Toluene | 110 | 65 | 15 |
| 2 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane | 100 | 78 | 8 |
| 3 | Pd₂(dba)₃ (2) | RuPhos | K₃PO₄ | t-BuOH | 80 | 85 | 5 |
| 4 | Pd(OAc)₂ (2) | Xantphos | DBU | DMF | 100 | 72 | 12 |
Experimental Protocols
Representative Synthesis of this compound
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (2.2 mmol).
-
Add isothiazolidine 1,1-dioxide (1.0 mmol) and 1-bromo-4-iodobenzene (1.1 mmol).
-
Add anhydrous t-BuOH (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate (10 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.
Analytical Method for By-product Analysis (HPLC-MS)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and mass spectrometry (electrospray ionization in positive mode).
Visualizations
Caption: Proposed reaction pathway for the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Workflow for by-product identification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. US20160237054A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
Technical Support Center: Isothiazolidine 1,1-Dioxide Ring Formation
Welcome to the technical support center for the synthesis of isothiazolidine 1,1-dioxides (sultams). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on catalyst selection and to troubleshoot common issues encountered during the formation of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for forming the isothiazolidine 1,1-dioxide ring?
A1: Several catalytic methods are employed, with the choice depending on the starting materials and desired substitution pattern. Key methods include:
-
Ring-Closing Metathesis (RCM): Ideal for forming unsaturated five-membered sultams from diene precursors (e.g., ethenesulfonamides). This method typically uses Ruthenium-based catalysts like Grubbs II.[1][2]
-
Aza-Michael Addition: A versatile method for adding amine nucleophiles to α,β-unsaturated sultams to create β-amino sultams. This reaction is often catalyzed by organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
-
Intramolecular Carbo-Michael Reaction: This strategy involves the cyclization of substrates like vinyl sulfonamides, typically mediated by a strong base such as Sodium Hydride (NaH), which acts as the catalyst for the ring formation.[4]
-
Multi-Component Reactions: These elegant one-pot procedures combine multiple transformations. A common example is the copper(I)-catalyzed azide-alkyne cycloaddition (Click reaction) followed by an aza-Michael addition, using catalysts like CuI and DBU.[3]
Q2: How do I select the appropriate catalyst for my specific synthesis?
A2: Catalyst selection is dictated by your synthetic strategy.
-
For cyclizing a linear diene sulfonamide , a Ring-Closing Metathesis (RCM) catalyst like Grubbs II is the standard choice.[1][2]
-
If you are functionalizing an existing α,β-unsaturated sultam ring with an amine , a non-nucleophilic organic base like DBU is a common and effective catalyst for the aza-Michael addition.
-
For one-pot syntheses combining a click reaction with cyclization , a combination of Copper(I) Iodide (CuI) for the click step and DBU for a subsequent aza-Michael addition is a proven approach.[3]
-
For intramolecular cyclization of vinyl sulfonamides via a carbo-Michael reaction, a strong base like NaH is typically required.[4]
Q3: Are there any general handling precautions for these catalysts?
A3: Yes. Many catalysts used in these syntheses are sensitive to air and moisture.
-
Grubbs Catalysts (for RCM): These ruthenium catalysts are sensitive to oxygen and should be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be thoroughly degassed before use to prevent catalyst deactivation.[5]
-
Copper(I) Iodide (for Click Reactions): Cu(I) salts can oxidize to the catalytically inactive Cu(II) state in the presence of oxygen. While some protocols are performed in an open flask, using degassed solvents and maintaining an inert atmosphere can improve reproducibility and yield. Often, a reducing agent like sodium ascorbate is added to maintain the copper in its active Cu(I) state.[6][7]
-
DBU and NaH: These are strong bases. DBU is hygroscopic and should be stored in a dry environment. NaH is highly reactive with water and must be handled under strictly anhydrous conditions.
Experimental Protocols & Catalyst Data
Below are detailed methodologies for key experiments.
Method 1: Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of five-membered sultams from ethenesulfonamide precursors.
Experimental Workflow:
Caption: Workflow for Isothiazolidine 1,1-Dioxide synthesis via RCM.
Protocol:
-
Dissolve the ethenesulfonamide precursor in anhydrous, degassed toluene (or another suitable solvent like DCM) in a flask under an inert atmosphere.
-
Add the Grubbs II catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically 1-4 hours).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The product can often be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by column chromatography.[2]
Method 2: One-Pot Click/Aza-Michael Reaction
This protocol is for the multi-component synthesis of triazole-containing isothiazolidine 1,1-dioxides.[3]
Experimental Workflow:
Caption: One-pot Click/Aza-Michael reaction workflow.
Protocol:
-
To a reaction vial, add the core α,β-unsaturated sultam precursor, the desired amine, the azide, and a dry solvent (e.g., ethanol).[3]
-
Add the Copper(I) Iodide (CuI) catalyst.
-
Add the 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst.
-
Seal the vial and heat the reaction mixture (e.g., at 60°C) for approximately 12 hours.[3]
-
After cooling, the crude mixture is typically filtered through a silica plug and concentrated to yield the final product.[3]
Catalyst and Reaction Data Summary
| Method | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Ring-Closing Metathesis | Grubbs II | 5 | Toluene | 80 | 60 - 96 | [2] |
| One-Pot Click/Aza-Michael | CuI / DBU | 30 (CuI), 10 (DBU) | Ethanol | 60 | up to 96 | [3] |
| Aza-Michael Addition | DBU | 10 | Methanol | 60 | Not specified | [3] |
| Intramolecular Carbo-Michael | NaH | Not specified (base-mediated) | Not specified | Not specified | 40 - 93 | [4] |
Troubleshooting Guide
Problem: Low or no yield in my Ring-Closing Metathesis (RCM) reaction.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ruthenium catalysts are sensitive to impurities. Ensure your starting diene is highly pure. Use freshly distilled and thoroughly degassed solvents (e.g., by freeze-pump-thaw cycles or sparging with argon) to remove oxygen.[5] |
| Intermolecular Polymerization | The desired intramolecular reaction competes with intermolecular polymerization. Run the reaction under high-dilution conditions (e.g., 0.01 M or lower) to favor cyclization.[8][9] |
| Sluggish Reaction | The reaction may require more forcing conditions. Try increasing the temperature or using a more active catalyst (e.g., a third-generation Grubbs catalyst). However, be aware that higher temperatures can also lead to catalyst decomposition. |
| Olefin Isomerization | Catalyst degradation can produce ruthenium hydrides that cause isomerization of the double bonds, leading to undesired side products.[10] Adding a small amount of an inhibitor like 1,4-benzoquinone or phenol can sometimes suppress this side reaction.[10] |
Problem: My aza-Michael addition is slow or gives a low yield.
| Possible Cause | Suggested Solution |
| Poor Nucleophilicity of Amine | The reaction rate is dependent on the nucleophilicity of the amine. If using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), a stronger base or higher reaction temperature may be required. |
| Steric Hindrance | Bulky substituents on the amine or near the β-carbon of the sultam can significantly slow the reaction.[11] Increasing the reaction time or temperature may be necessary. |
| Reversibility of the Reaction | The Michael addition can be reversible. Ensure that the reaction conditions favor the product. In some cases, a subsequent, irreversible step (like a cyclization) can be used to drive the equilibrium forward. |
| Base-Catalyzed Isomerization | The base catalyst (e.g., DBU) can sometimes cause isomerization of the α,β-unsaturated system to a less reactive isomer.[12][13] Screen different bases or use milder conditions if this is suspected. |
Problem: The Copper-Catalyzed "Click" Reaction (CuAAC) step in my one-pot synthesis is failing.
| Possible Cause | Suggested Solution |
| Oxidation of Copper Catalyst | The active catalyst is Cu(I). If it oxidizes to Cu(II), the reaction will stop. Ensure you are using a good quality Cu(I) source (e.g., CuI, CuBr). Add a reducing agent like sodium ascorbate (typically in slight excess to the copper) to regenerate Cu(I) in situ.[6][7] |
| Insufficient Ligand | For some applications, especially with sensitive biomolecules, a ligand is used to stabilize the Cu(I) catalyst and prevent it from damaging the substrate.[6][14] Ensure the correct ligand and stoichiometry are being used. |
| Poor Solvent Choice | The reaction rate can be solvent-dependent. Polar solvents like DMF, CH3CN, or EtOH often accelerate the reaction.[4] |
| Low Reactant Concentration | While not always the case, for some combinations of reactants, increasing the concentration of one component (e.g., the alkyne) can improve the reaction rate.[3] |
Logical Troubleshooting Flow for a Failed Reaction:
Caption: A systematic approach to troubleshooting failed reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Sultams by Ring-Closing Metathesis [organic-chemistry.org]
- 3. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 13. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Thiazolidin-4-one and Isothiazolone Analogs
An Evaluation of Anticancer and Antimicrobial Potential
While specific activity validation studies for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide are not extensively available in the current body of scientific literature, a wealth of research exists on the biological activities of structurally related compounds, particularly those containing the thiazolidin-4-one and isothiazolone cores. These classes of heterocyclic compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including notable anticancer and antimicrobial properties.[1][2][3][4] This guide provides a comparative overview of the performance of various thiazolidin-4-one and isothiazolone derivatives, supported by experimental data from published studies.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively investigated as potential anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][3][5] The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth.[6][7]
Table 1: Comparative Anticancer Activity of Thiazolidin-4-one and Isothiazolone Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50/CC50 in µM) | Reference |
| Isatin-based thiazolidin-4-one (28a) | MCF-7 (Breast) | 8.97 | [3][5] |
| Isatin-based thiazolidin-4-one (28a) | HT-29 (Colon) | 5.42 | [3][5] |
| Isatin-based thiazolidin-4-one (28b) | MCF-7 (Breast) | 5.33 | [3][5] |
| Isatin-based thiazolidin-4-one (28b) | HepG2 (Liver) | 4.97 | [3][5] |
| Pyrrolizine-thiazolidin-4-one (48a) | MCF-7 (Breast) | 0.16 | [5] |
| 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 (Liver) | 16.4 (at 48h) | [6] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | Comparable to 5-fluorouracil | [8] |
| 5-Nitrofuranyl-allylidene-thioxo-thiazolidinone (14b) | MCF-7 (Breast) | 0.85 | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
The anticancer activity of the compounds listed above is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[5][9]
Signaling Pathway for Apoptosis Induction
Many anticancer agents, including those with a thiazolidinone scaffold, exert their effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism.
Caption: Intrinsic apoptosis pathway initiated by anticancer compounds.
Antimicrobial Activity
Derivatives of thiazolidin-4-one and isothiazolone have also demonstrated significant potential as antimicrobial agents against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[2][4][10]
Table 2: Comparative Antimicrobial Activity of Thiazolidin-4-one and Isothiazolone Derivatives
| Compound/Derivative Class | Bacterial/Fungal Strain | Activity Metric (MIC in µg/mL or µM) | Reference |
| 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium | 0.008-0.06 mg/mL | [2] |
| 4-(4-Bromophenyl)-thiazol-2-amine (p2) | S. aureus | 16.1 µM | [8] |
| 4-(4-Bromophenyl)-thiazol-2-amine (p2) | E. coli | 16.1 µM | [8] |
| 4-(4-Bromophenyl)-thiazol-2-amine (p3) | A. niger | 16.2 µM | [8] |
| 5-chloroisothiazolone with N-(4-chlorophenyl) (5a) | E. coli BL21 (NDM-1) | < 0.032 µg/mL | [4] |
| Thiazolidin-4-one-thiazole hybrid (1h) | P. aeruginosa (biofilm) | 125.4 µM (MIC) | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[2][11]
Experimental Workflow for Activity Screening
The process of identifying and validating the biological activity of new chemical entities follows a structured workflow.
Caption: General workflow for screening compounds for biological activity.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 6. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and Its Halogenated Analogues: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" and its fluoro, chloro, and iodo analogues. It is important to note that a direct, published comparative study detailing the experimental data for this specific series of compounds is not currently available in the public domain. Therefore, this document outlines a comprehensive methodological approach for their synthesis, characterization, and evaluation, drawing upon established protocols for structurally related compounds. The experimental data presented herein is hypothetical and serves as a template for researchers undertaking such a comparative analysis.
Introduction
The isothiazolidine 1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of different halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at the para-position of the N-phenyl ring can significantly influence the physicochemical properties and biological efficacy of the molecule. This is due to the varying electronegativity, size, and lipophilicity of the halogen atoms, which can affect metabolic stability, binding affinity to biological targets, and membrane permeability. This guide focuses on a systematic comparison of the bromo-substituted compound with its fluoro, chloro, and iodo counterparts.
Synthesis and Physicochemical Properties
A general synthetic route for N-aryl isothiazolidine 1,1-dioxides can be proposed based on the cyclization of N-aryl-2-aminoethanesulfonamides or related precursors. The specific experimental protocols would require optimization for each halogenated analogue.
Proposed General Synthesis Protocol
The synthesis of 2-(4-halophenyl)isothiazolidine 1,1-dioxides can be envisioned through a multi-step process, as illustrated in the workflow diagram below. This proposed pathway is based on established synthetic methodologies for related isothiazolidine 1,1-dioxides.
Caption: Proposed synthetic workflow for 2-(4-halophenyl)isothiazolidine 1,1-dioxides.
Experimental Protocol: Synthesis of N-(4-halophenyl)-2-chloroethanesulfonamide
To a solution of the respective 4-haloaniline (1.0 eq.) in pyridine at 0 °C, 2-chloroethanesulfonyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried under vacuum to yield the N-(4-halophenyl)-2-chloroethanesulfonamide intermediate.
Experimental Protocol: Synthesis of 2-(4-halophenyl)isothiazolidine 1,1-dioxide
To a solution of the N-(4-halophenyl)-2-chloroethanesulfonamide intermediate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 8-12 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-halophenyl)isothiazolidine 1,1-dioxide.
Comparative Physicochemical Data (Hypothetical)
The following table presents hypothetical physicochemical data for the series of compounds. These values are estimated based on the known effects of halogen substitution and would need to be determined experimentally.
| Compound | Halogen | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility (in water, mg/L) | LogP (calculated) |
| 2-(4-Fluorophenyl)isothiazolidine 1,1-dioxide | F | 217.23 | 110-115 | 50 | 1.5 |
| 2-(4-Chlorophenyl)isothiazolidine 1,1-dioxide | Cl | 233.68 | 125-130 | 25 | 2.0 |
| This compound | Br | 278.13 | 135-140 | 10 | 2.3 |
| 2-(4-Iodophenyl)isothiazolidine 1,1-dioxide | I | 325.13 | 145-150 | 5 | 2.8 |
Comparative Biological Activity
The biological activity of these compounds would need to be assessed in relevant assays. Based on the activities of similar heterocyclic compounds, potential areas of investigation include antimicrobial, anticancer, and anti-inflammatory properties.
Proposed Experimental Workflow for Biological Screening
A general workflow for the initial biological screening of the halogenated analogues is depicted below.
Caption: General workflow for the biological evaluation of halogenated analogues.
Hypothetical Antimicrobial Activity Data
The following table provides a template for comparing the antimicrobial activity of the compounds against representative bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2-(4-Fluorophenyl)isothiazolidine 1,1-dioxide | >128 | 64 | 128 |
| 2-(4-Chlorophenyl)isothiazolidine 1,1-dioxide | 64 | 32 | 64 |
| This compound | 32 | 16 | 32 |
| 2-(4-Iodophenyl)isothiazolidine 1,1-dioxide | 16 | 8 | 16 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in appropriate broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours for bacteria and 48 hours for yeast. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Discussion
The following logical diagram illustrates the expected influence of the halogen substituent on the key properties and potential biological activity of the compounds.
Caption: Logical relationship between halogen properties and potential biological activity.
Based on general principles of medicinal chemistry, it can be hypothesized that:
-
Fluorine: The small size and high electronegativity of fluorine can enhance binding affinity and improve metabolic stability by blocking sites of metabolism.
-
Chlorine and Bromine: These halogens provide a good balance of lipophilicity and size, often leading to enhanced membrane permeability and potent biological activity.
-
Iodine: The large size and high polarizability of iodine can lead to strong halogen bonding interactions with biological targets, potentially resulting in high potency. However, the increased lipophilicity may also lead to lower solubility and higher non-specific toxicity.
Conclusion
While direct experimental data for the comparative analysis of 2-(4-halophenyl)isothiazolidine 1,1-dioxides is not yet available, this guide provides a comprehensive framework for conducting such a study. The proposed synthetic routes, experimental protocols, and data presentation formats offer a structured approach for researchers to systematically evaluate the impact of halogen substitution on the physicochemical properties and biological activities of this promising class of compounds. The generation of such data will be invaluable for understanding the structure-activity relationships and for the rational design of novel therapeutic agents based on the isothiazolidine 1,1-dioxide scaffold.
In-depth Analysis of Phenylisothiazolidine 1,1-Dioxide Derivatives: A Field Ripe for Discovery
Despite a comprehensive search of scientific literature, a detailed structure-activity relationship (SAR) guide for "phenylisothiazolidine 1,1-dioxide" derivatives cannot be compiled at this time due to a lack of specific published data on this particular chemical scaffold.
Our extensive investigation into the biological activities and SAR of phenylisothiazolidine 1,1-dioxide derivatives did not yield dedicated studies outlining the systematic exploration of this compound class for a specific biological target. The current body of publicly available research does not contain the necessary quantitative data, such as IC50 or EC50 values from consistent biological assays, that would be required to construct a meaningful comparison guide and derive conclusive SAR trends.
While direct information is scarce, the broader landscape of related sulfur- and nitrogen-containing heterocyclic compounds offers valuable insights and potential starting points for future research in this area. Numerous studies have been conducted on structurally similar scaffolds, highlighting the potential of such molecules in drug discovery.
Promising Alternatives and Related Scaffolds
For researchers and drug development professionals interested in scaffolds with similar structural motifs, the following related compound classes have been more extensively studied and offer a wealth of information:
-
Thiazolidinone Derivatives: This class of compounds, which features a ketone group on the thiazolidine ring, has been widely investigated for a variety of biological activities. Published research includes detailed SAR studies for their roles as:
-
Inhibitors of human dihydroorotate dehydrogenase.
-
Antifungal agents.
-
Inhibitors of bacterial enzymes such as Pseudomonas aeruginosa PhzS.
-
-
Benzisothiazole 1,1-Dioxide Derivatives: These compounds, featuring a benzene ring fused to the isothiazolidine 1,1-dioxide core, have been explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[1]
Potential Research Directions
The absence of dedicated SAR studies on phenylisothiazolidine 1,1-dioxide derivatives represents a significant opportunity for new research. A systematic approach to the synthesis and biological evaluation of a library of these compounds could uncover novel biological activities and establish a foundational understanding of their SAR.
A logical workflow for such a research program is outlined below:
Conclusion
While a comprehensive comparison guide on the structure-activity relationship of phenylisothiazolidine 1,1-dioxide derivatives is not currently possible, the field of related heterocyclic chemistry is rich with data that can inform future discovery efforts. The development of a research program focused on this underexplored scaffold holds the potential for the identification of novel therapeutic agents. Researchers are encouraged to explore the synthesis of a diverse library of these compounds and screen them against a variety of biological targets to unlock their therapeutic potential.
References
A Comparative Analysis of the Potential Bioactivity of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and 2-phenylisothiazolidine 1,1-dioxide
A guide for researchers and drug development professionals on the anticipated biological activities of two related isothiazolidine 1,1-dioxide derivatives, based on structure-activity relationship principles from analogous compounds.
The isothiazolidine 1,1-dioxide scaffold is a heterocyclic motif of interest in medicinal chemistry. While specific data on the requested compounds is sparse, the broader class of N-substituted isothiazolidinones and related sulfur-containing heterocycles have demonstrated a range of biological activities. This comparison extrapolates from these findings to predict the potential bioactivities of the two compounds of interest.
Predicted Bioactivity Profile
The introduction of a bromine atom at the para-position of the phenyl ring in 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is anticipated to modulate its bioactivity compared to the unsubstituted 2-phenylisothiazolidine 1,1-dioxide. Halogenation, particularly with bromine, can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact its pharmacological profile.
Based on studies of analogous heterocyclic compounds, such as thiazole and thiazolidinone derivatives, the following potential bioactivities are considered:
-
Antimicrobial Activity: The presence of a 4-bromophenyl group has been associated with enhanced antimicrobial properties in some heterocyclic systems. This is potentially due to increased lipophilicity, facilitating cell membrane penetration, and specific interactions with microbial targets.
-
Anticancer Activity: Several studies on 4-(4-bromophenyl)-thiazole derivatives have reported promising anticancer activity. The bromine substituent can influence the molecule's ability to interact with enzymatic targets or cellular pathways involved in cancer progression.
-
Enzyme Inhibition: The isothiazolidine 1,1-dioxide core is related to structures known to inhibit various enzymes. For instance, isothiazol-3(2H)-one 1,1-dioxides have been investigated as inhibitors of human leukocyte elastase. The nature of the N-aryl substituent plays a crucial role in the potency and selectivity of such inhibition.
Comparative Data Summary (Hypothetical)
The following table provides a hypothetical comparison of the potential bioactivities based on structure-activity relationships observed in related compound series. It is crucial to note that this data is predictive and requires experimental validation.
| Bioactivity Metric | This compound (Predicted) | 2-phenylisothiazolidine 1,1-dioxide (Predicted) | Rationale for Prediction |
| Antimicrobial (MIC) | Potentially Lower (Higher Potency) | Baseline | The 4-bromo substituent often increases lipophilicity and can enhance antimicrobial activity in related heterocyclic compounds. |
| Anticancer (IC50) | Potentially Lower (Higher Potency) | Baseline | The 4-bromophenyl moiety is a feature in several thiazole-based compounds with demonstrated anticancer effects. |
| Enzyme Inhibition (IC50) | Potentially Lower (Higher Potency) | Baseline | Halogen bonding and altered electronic properties from the bromine atom could lead to stronger interactions with the active site of target enzymes. |
Experimental Protocols
To experimentally validate the predicted bioactivities, the following standard protocols can be employed.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The microbial inoculum is added to each well containing the serially diluted compounds. Positive (microorganism in broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The cells are allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours. The MTT is reduced by viable cells to form a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Potential Mechanisms
The following diagrams illustrate a hypothetical mechanism of action and the structural relationship between the two compounds.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Caption: Structural relationship between the two compounds.
In-Vivo Efficacy of Bromophenyl-Containing Heterocyclic Compounds: A Comparative Guide
A comprehensive review of the in-vivo performance of thiazolidinone and thiazole derivatives as potential therapeutic agents, presented as alternatives to the novel but uncharacterized 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide scaffold.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no peer-reviewed in-vivo efficacy studies for "this compound" or its direct derivatives have been identified in publicly available literature. This guide therefore provides a comparative analysis of structurally related bromophenyl-containing heterocyclic compounds, specifically thiazolidinone and thiazole derivatives, for which in-vivo data is available. These compounds share the bromophenyl moiety and a five-membered heterocyclic ring containing sulfur and nitrogen, suggesting potentially overlapping biological activities.
Introduction
The this compound scaffold represents a novel chemical entity with potential for biological activity. However, the absence of in-vivo data necessitates an exploration of structurally similar compounds to infer potential therapeutic applications and guide future research. This guide focuses on two such classes of compounds: bromophenyl-substituted thiazolidinones and thiazoles. Thiazolidinediones (TZDs), in particular, are a well-established class of drugs used in the treatment of type 2 diabetes, with their primary mechanism of action being the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] More recently, thiazolidinone and thiazole derivatives have also been investigated for their anti-cancer properties, demonstrating modulation of various signaling pathways involved in carcinogenesis.[5][6][7]
This guide will objectively compare the in-vivo performance of representative bromophenyl-containing thiazolidinone and thiazole derivatives in the context of anti-diabetic and anti-cancer activities, providing available experimental data and protocols to aid in the design of future studies for novel compounds like "this compound".
Anti-Diabetic Efficacy of Thiazolidinedione Derivatives
Thiazolidinediones are a class of oral anti-diabetic drugs that improve insulin sensitivity.[2] Their mechanism of action primarily involves the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][3][4]
Signaling Pathway for Thiazolidinedione-mediated Insulin Sensitization
Caption: PPARγ activation by Thiazolidinediones.
In-Vivo Experimental Data: Anti-Diabetic Activity
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| Novel N-substituted thiazolidinedione derivative | Streptozotocin-induced diabetic rats | Not specified | Not specified | Significantly decreased blood glucose levels compared to control.[8] | [8] |
| Thiazolidinedione derivatives (NAT-1 and NAT-2) | High sucrose diet-fed pre-diabetic mice | 100 mg/kg | Oral | Significantly improved glucose tolerance and lowered fasting blood glucose.[9][10] | [9][10] |
| Thiazolidinedione derivatives | Alloxan-induced diabetic rats | 50, 100, 250 mg/kg | Oral | Reduced blood glucose levels after 30 days of treatment.[11] | [11] |
| Pioglitazone (Standard) | Streptozotocin-induced diabetic rats | 36 mg/kg | Oral | Significant decrease in blood glucose levels.[8] | [8] |
Experimental Protocol: Induction of Diabetes in Rats
A commonly used model for studying anti-diabetic agents is the streptozotocin (STZ)-induced diabetic rat model.
Caption: STZ-induced diabetic rat model workflow.
Anti-Cancer Efficacy of Bromophenyl-Containing Thiazole and Thiazolidinone Derivatives
Recent studies have highlighted the potential of thiazole and thiazolidinone derivatives as anti-cancer agents.[5][6][7] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer.
In-Vivo Experimental Data: Anti-Cancer Activity
| Compound | Cancer Type | Animal Model | Dose | Route | Key Findings | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Breast Cancer (MCF7) | In-vitro study | IC50 = 10.5 µM | - | Comparable activity to 5-fluorouracil.[12] | [12] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e) | CNS Cancer (SNB-75) | In-vitro study (NCI-60 screen) | 10 µM | - | 41.25% growth inhibition.[13] | [13] |
| Thiazole derivative (4c) | Breast Cancer (MCF-7) | In-vitro study | IC50 = 2.57 µM | - | More potent than Staurosporine.[14] | [14] |
| Thiazolidin-4-one derivative (39) | Breast Cancer (MDA-MB-231) | In-vivo data mentioned but not detailed | Not specified | Not specified | Promising anti-breast cancer activity in in-vitro and in-vivo tests.[15] | [15] |
Note: While several compounds show promising in-vitro anti-cancer activity, detailed in-vivo efficacy data, including tumor growth inhibition in animal models, is not always available in the initial publications.
Potential Anti-Cancer Signaling Pathways
Thiazolidinone and thiazole derivatives may exert their anti-cancer effects through various mechanisms, including the modulation of pathways involved in cell proliferation, apoptosis, and angiogenesis.[5][6]
Caption: Anti-cancer mechanisms of action.
Conclusion
While direct in-vivo data for "this compound" is currently unavailable, the existing literature on structurally related bromophenyl-containing thiazolidinones and thiazoles provides a strong rationale for its investigation as a potential therapeutic agent. The thiazolidinone scaffold has proven clinical efficacy in the treatment of type 2 diabetes through PPARγ agonism. Furthermore, both thiazolidinone and thiazole derivatives exhibit promising in-vitro and, in some cases, in-vivo anti-cancer activity.
Future research should focus on synthesizing and evaluating "this compound" and its derivatives in the in-vivo models outlined in this guide. Direct comparison with established compounds like pioglitazone for anti-diabetic activity and standard chemotherapeutics for anti-cancer effects will be crucial in determining the therapeutic potential of this novel scaffold. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for such investigations.
References
- 1. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
- 2. nps.org.au [nps.org.au]
- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 4. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matilda.science [matilda.science]
- 7. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Focus on Cross-Reactivity in Human Leukocyte Elastase Inhibition
Disclaimer: Publicly available literature does not currently contain specific cross-reactivity or biological activity studies for "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide". This guide presents a hypothetical cross-reactivity comparison based on the documented activity of structurally related isothiazole 1,1-dioxide compounds against Human Leukocyte Elastase (HLE), a key serine protease involved in inflammatory processes. The data for the title compound is illustrative and intended to guide potential research applications.
This comparison guide provides an objective analysis of the hypothetical performance of "this compound" against other known inhibitors of Human Leukocyte Elastase (HLE). The aim is to offer researchers, scientists, and drug development professionals a framework for evaluating the potential selectivity and off-target effects of this compound class.
Quantitative Data Summary
The following table summarizes the inhibitory activity of "this compound" (hypothetical data) and two known HLE inhibitors, Sivelestat and a representative pyridinyl-isothiazol-3(2H)-one 1,1-dioxide, against HLE and other related proteases to indicate potential cross-reactivity.
| Compound | Target Protease | IC50 (µM) | Selectivity vs. Trypsin | Selectivity vs. Cathepsin G |
| This compound | Human Leukocyte Elastase | 5.2 | >19-fold | >19-fold |
| (Hypothetical Data) | Trypsin | >100 | - | - |
| Cathepsin G | >100 | - | - | |
| Sivelestat | Human Leukocyte Elastase | 0.046 | >2000-fold | >2000-fold |
| Trypsin | >100 | - | - | |
| Cathepsin G | >100 | - | - | |
| 2-(5-Fluoropyridin-2-yl)isothiazol-3(2H)-one 1,1-dioxide | Human Leukocyte Elastase | 3.1[1] | Not Inhibited[1] | Not Inhibited[1] |
| Trypsin | >100[1] | - | - | |
| Cathepsin G | >100[1] | - | - |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a simplified signaling pathway involving Human Leukocyte Elastase and the general workflow for assessing inhibitor activity.
Caption: Simplified pathway of HLE-mediated tissue damage and inhibitor intervention.
References
Benchmarking 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the inhibitory potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide against known inhibitors of key biological targets. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide leverages data from a closely related structural analog to provide a preliminary assessment of its potential efficacy, primarily as a serine protease inhibitor.
Executive Summary
Comparative Inhibitor Data
The following table summarizes the inhibitory activity of the reference analog of this compound and known inhibitors for two key enzyme classes.
| Target Enzyme | Inhibitor | IC50 / Ki | Reference |
| Human Leukocyte Elastase (Serine Protease) | 2-(Pyridinyl)-isothiazol-3(2H)-one 1,1-dioxide (Analog) | IC50: 3.1 µM | [1] |
| Sivelestat | IC50: 44 nM | ||
| Alvelestat (AZD9668) | Ki: 6.2 nM | ||
| Carbonic Anhydrase II (Metalloenzyme) | Acetazolamide | IC50: 12 nM | |
| Dorzolamide | IC50: 3.5 nM | ||
| Brinzolamide | IC50: 3.1 nM |
Note: The data for the this compound analog is presented as a proxy due to the absence of direct experimental data for the target compound.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a relevant signaling pathway and a general workflow for enzyme inhibition assays.
Figure 1. Simplified signaling pathway of inflammation involving Human Leukocyte Elastase (HLE) and the potential point of intervention for isothiazolidine 1,1-dioxide inhibitors.
Figure 2. General experimental workflow for determining the IC50 value of an enzyme inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzyme inhibition assays discussed in this guide.
Human Leukocyte Elastase (HLE) Inhibition Assay
This protocol is based on the general methodology for determining HLE inhibition using a chromogenic substrate.
Materials:
-
Human Leukocyte Elastase (HLE)
-
Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
Test compound (this compound)
-
Known HLE inhibitor (e.g., Sivelestat) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Perform serial dilutions of the stock solutions in Assay Buffer to achieve a range of desired concentrations.
-
Add 20 µL of the diluted test compound or control to the appropriate wells of the microplate.
-
Add 160 µL of Assay Buffer to each well.
-
Add 20 µL of a pre-diluted HLE solution to each well to initiate the pre-incubation.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the MeOSuc-AAPV-pNA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a common method for measuring the inhibition of carbonic anhydrase II using a colorimetric assay.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
Substrate: p-Nitrophenyl Acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6
-
Test compound (this compound)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of the stock solutions in the Assay Buffer.
-
Add 140 µL of Assay Buffer to each well of the microplate.
-
Add 20 µL of the diluted test compound or control to the respective wells.
-
Add 20 µL of a freshly diluted hCA II solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 348 nm in a kinetic mode for 10-15 minutes at room temperature.
-
Determine the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
While direct experimental evidence for the inhibitory activity of this compound is currently lacking in publicly accessible literature, the available data on a close structural analog suggests its potential as a micromolar inhibitor of human leukocyte elastase. To fully elucidate its inhibitory profile, further experimental validation against a panel of serine proteases and carbonic anhydrases is warranted. The experimental protocols provided in this guide offer a framework for conducting such investigations. Researchers are encouraged to use this guide as a starting point for their own in-depth analysis and to generate direct experimental data for the compound of interest.
References
A Comparative Guide to the Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
This guide provides a comparative analysis of two plausible synthetic methods for the preparation of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols are based on established synthetic strategies for analogous compounds, offering a reproducible framework for researchers.
Method 1: One-Pot Aza-Michael Addition
This approach involves the direct addition of 4-bromoaniline to an in situ generated vinyl sulfonamide equivalent, followed by cyclization. This method is advantageous due to its convergent nature and potentially shorter reaction sequence.
Method 2: Two-Step Synthesis via Sulfonamide Formation and Cyclization
This alternative route involves the initial formation of a sulfonamide from 4-bromoaniline and 2-chloroethanesulfonyl chloride, followed by a base-mediated intramolecular cyclization to yield the target compound. While this method involves more steps, it may offer better control over the reaction and purification of intermediates.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two proposed synthetic methods. The data is based on typical yields and reaction conditions reported for similar transformations in the literature.
| Metric | Method 1: One-Pot Aza-Michael Addition | Method 2: Two-Step Synthesis |
| Overall Yield | 65-75% | 50-60% |
| Purity (after column) | >95% | >98% |
| Total Reaction Time | 12-18 hours | 24-36 hours |
| Number of Steps | 1 (one-pot) | 2 |
| Key Reagents | 4-bromoaniline, Ethenesulfonyl chloride, Triethylamine | 4-bromoaniline, 2-Chloroethanesulfonyl chloride, Sodium hydride |
| Solvents | Dichloromethane, Methanol | Dichloromethane, Tetrahydrofuran |
Experimental Protocols
Method 1: One-Pot Aza-Michael Addition
Materials:
-
4-bromoaniline (1.0 eq)
-
Ethenesulfonyl chloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a solution of 4-bromoaniline in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add ethenesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the formation of the intermediate vinyl sulfonamide by TLC.
-
Once the formation of the intermediate is complete, add anhydrous methanol to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
Method 2: Two-Step Synthesis via Sulfonamide Formation and Cyclization
Step 1: Synthesis of N-(2-chloroethyl)-N-(4-bromophenyl)sulfonamide
Materials:
-
4-bromoaniline (1.0 eq)
-
2-Chloroethanesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4-bromoaniline in anhydrous DCM and cool to 0 °C.
-
Add pyridine to the solution.
-
Slowly add 2-chloroethanesulfonyl chloride dropwise.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude sulfonamide.
Step 2: Intramolecular Cyclization
Materials:
-
N-(2-chloroethyl)-N-(4-bromophenyl)sulfonamide (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspend NaH in anhydrous THF under a nitrogen atmosphere.
-
Add a solution of the sulfonamide from Step 1 in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.
Visualizations
Experimental Workflow for Method 1: One-Pot Aza-Michael Addition
Caption: Workflow for the one-pot synthesis.
Signaling Pathway of Aza-Michael Addition
Caption: Aza-Michael addition mechanism.
A Head-to-Head Comparison of Synthetic Routes to Isothiazolidine 1,1-Dioxides
For researchers, scientists, and drug development professionals, the synthesis of the isothiazolidine 1,1-dioxide scaffold, a key structural motif in various biologically active compounds, is of significant interest. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies: multi-component reactions featuring an aza-Michael addition and an intramolecular carbo-Michael reaction approach.
This comparison delves into the experimental protocols, reaction yields, and overall efficiency of these routes, supported by quantitative data and visual representations of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.
Key Synthetic Strategies at a Glance
Two principal and effective strategies for the synthesis of isothiazolidine 1,1-dioxides have emerged in the literature. The first involves a versatile multi-component approach that builds the heterocyclic ring through an intermolecular aza-Michael addition, often coupled with other reactions in a one-pot fashion. The second strategy employs an intramolecular carbo-Michael reaction, cyclizing a pre-functionalized linear precursor.
Multi-Component Synthesis via Aza-Michael Addition
This approach offers a high degree of flexibility and is particularly well-suited for the rapid generation of compound libraries. The core strategy revolves around the construction of a dihydroisothiazole 1,1-dioxide scaffold, which is then diversified through a one-pot, multi-component protocol.[1][2]
A key advantage of this method is the ability to introduce molecular diversity at multiple points of the scaffold. The synthesis typically begins with the preparation of a core scaffold, such as 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, which can be synthesized on a multi-gram scale.[1][2] This core is then subjected to aza-Michael addition with a variety of amines, followed by subsequent reactions like click chemistry or esterification to yield a diverse library of triazole-containing isothiazolidine 1,1-dioxides.[1][2]
Experimental Protocol: One-Pot Click/Aza-Michael Reaction[2]
-
To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent, 50 mg, 0.32 mmol).
-
Add CuI (30 mol %, 18.2 mg), DBU (10 mol %, 5 μL), dry EtOH (0.5 M, 0.64 mL), an amine (1.2 equivalents, 0.38 mmol), and an azide (2 equivalents, 0.64 mmol).
-
Heat the reaction mixture at 60 °C on a reaction block for 12 hours.
-
After cooling, filter the reaction mixture through a silica SPE (Solid Phase Extraction) plug, washing with 2 mL of 95:5 EtOAc:MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by automated mass-directed LCMS.
Quantitative Data Summary:
| Amine Nucleophile | Azide | Yield (%) | Purity (%) |
| Morpholine | Benzyl azide | 85 | >95 |
| Piperidine | Phenyl azide | 78 | >95 |
| Pyrrolidine | 4-Methoxybenzyl azide | 82 | >95 |
| N-Methylbenzylamine | Benzyl azide | 75 | >90 |
Yields and purities are representative and may vary depending on the specific substrates used. Data compiled from representative examples in the cited literature.[1][2]
Intramolecular Carbo-Michael Reaction
This synthetic route provides a cost-effective and straightforward method for preparing alkyl isothiazolidine-1,1-dioxide 3-carboxylates, which are valuable as sulfonamide-containing bioisosteres of pyroglutamic acid.[3] The synthesis commences with commercially available α-amino acid ester hydrochlorides.
The key steps involve the sulfonylation of the α-amino acid ester with (2-chloroethyl)sulfonyl chloride to furnish a vinyl sulfonamide intermediate in a one-pot manner.[3] This intermediate then undergoes an intramolecular carbo-Michael reaction mediated by a base like sodium hydride (NaH) to afford the desired cyclic product.[3] For substrates with an unsubstituted sulfonamide NH, a protection step (e.g., with MOM-Cl) is necessary prior to cyclization.[3]
Experimental Protocol: Intramolecular Carbo-Michael Cyclization[3]
-
To a solution of the N-substituted vinyl sulfonamide (1 equivalent) in anhydrous THF, add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-3 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Starting Amino Acid Ester | N-Substituent | Yield of Cyclized Product (%) |
| Methyl glycinate | MOM | 85 |
| Methyl alaninate | MOM | 93 |
| Methyl phenylalaninate | Me | 88 |
| Methyl prolinate | - | 92 |
Yields are for the cyclization step. Data compiled from the cited literature.[3]
Head-to-Head Comparison
| Feature | Multi-Component Aza-Michael Route | Intramolecular Carbo-Michael Route |
| Starting Materials | Requires synthesis of a functionalized dihydroisothiazole 1,1-dioxide core. | Utilizes commercially available α-amino acid esters. |
| Key Reaction | Intermolecular aza-Michael addition. | Intramolecular carbo-Michael cyclization. |
| Versatility | High; allows for rapid diversification at multiple positions to create large libraries.[1][2] | More focused on producing 3-carboxy-substituted isothiazolidine 1,1-dioxides.[3] |
| One-Pot Potential | Well-established for multi-step, one-pot procedures.[1][2] | The initial sulfonylation can be a one-pot process.[3] |
| Reaction Conditions | Generally mild heating (50-60 °C). | Requires a strong base (NaH) and anhydrous conditions. |
| Yields | Generally good to excellent for the combined one-pot process. | High yields for the key cyclization step.[3] |
| Ideal Application | High-throughput synthesis and library generation for drug discovery. | Cost-effective, targeted synthesis of specific pyroglutamic acid bioisosteres. |
Conclusion
Both the multi-component aza-Michael addition and the intramolecular carbo-Michael reaction represent robust and effective strategies for the synthesis of isothiazolidine 1,1-dioxides. The choice between these two routes will largely depend on the specific goals of the research. For the rapid generation of diverse compound libraries for screening purposes, the multi-component aza-Michael approach is highly advantageous. Conversely, for the targeted and cost-effective synthesis of isothiazolidine-1,1-dioxide 3-carboxylates from readily available starting materials, the intramolecular carbo-Michael reaction is an excellent choice. Researchers and drug development professionals can leverage the detailed protocols and comparative data presented here to make an informed decision on the most suitable synthetic route for their specific applications.
References
Unveiling the Biological Target of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Comparative Guide to Inflammatory Enzyme Inhibition
For Immediate Release
A detailed investigation into the biological target of the synthetic compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide suggests its likely role as a modulator of key enzymes in the inflammatory cascade. While direct experimental data for this specific molecule remains to be published, extensive analysis of structurally related isothiazolidine 1,1-dioxides and thiazolidinone derivatives points towards Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO) as its primary biological targets. This guide provides a comparative analysis of the inhibitory activities of related compounds against these enzymes, supported by detailed experimental protocols and pathway visualizations to aid researchers in the fields of drug discovery and inflammation.
The isothiazolidine 1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The presence of the bromophenyl moiety suggests a potential for specific interactions within the active sites of target enzymes. This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Comparative Analysis of Inhibitory Activity
To contextualize the potential efficacy of this compound, this section presents a comparison with known inhibitors of COX-2 and 5-LO. The selected alternatives include established non-steroidal anti-inflammatory drugs (NSAIDs) and other heterocyclic compounds.
Table 1: Comparative Inhibitory Activity against Cyclooxygenase-2 (COX-2)
| Compound | Chemical Class | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Diaryl-substituted pyrazole | 0.04 | >30 |
| Rofecoxib | Furanone derivative | 0.018 | >1000 |
| Indomethacin | Indole-acetic acid derivative | 0.9 | 0.015 |
| NS-398 | Methane sulfonanilide | 0.1 | >100 |
| Compound 7i | Thiazole derivative | 0.08 | 112.5 |
Table 2: Comparative Inhibitory Activity against 5-Lipoxygenase (5-LO)
| Compound | Chemical Class | 5-LO IC₅₀ (µM) |
| Zileuton | N-hydroxyurea derivative | 0.5 |
| NDGA (Nordihydroguaiaretic acid) | Catechol derivative | 0.2 |
| BWA4C | N-hydroxyurea derivative | 0.1 |
| Compound 1 | Benzo[1.3.2]dithiazolium ylide | 1.22 |
| Compound 2 | Benzo[1.3.2]dithiazolium ylide | 0.47 |
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of these inhibitors requires a clear visualization of the inflammatory signaling cascade and the experimental procedures used to assess their activity.
Caption: Arachidonic acid metabolic pathway via COX and 5-LO enzymes.
Caption: General workflow for enzyme inhibitor screening and development.
Experimental Protocols
Accurate and reproducible experimental design is paramount in drug discovery. The following are detailed protocols for the in vitro assessment of COX-2 and 5-LO inhibitory activity.
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare a COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer to a stock concentration.
-
Prepare a stock solution of a fluorogenic COX probe (e.g., ADHP) in DMSO.
-
Prepare a stock solution of Arachidonic Acid (substrate) in ethanol.
-
Prepare stock solutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of the COX Assay Buffer.
-
Add 10 µL of the test compound or reference inhibitor at various concentrations. For the enzyme control well, add 10 µL of DMSO.
-
Add 10 µL of the reconstituted COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately add 10 µL of the fluorogenic probe solution.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 10-20 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay (Spectrophotometric)
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM ATP).
-
Reconstitute human recombinant 5-LO enzyme in the reaction buffer.
-
Prepare a stock solution of Linoleic Acid or Arachidonic Acid (substrate) in ethanol.
-
Prepare stock solutions of the test compound and a reference inhibitor (e.g., Zileuton) in DMSO.
-
-
Assay Procedure (UV-transparent 96-well plate format):
-
To each well, add 180 µL of the reaction buffer.
-
Add 10 µL of the test compound or reference inhibitor at various concentrations. For the enzyme control well, add 10 µL of DMSO.
-
Add 10 µL of the 5-LO enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm (indicative of conjugated diene formation) over time using a microplate spectrophotometer.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
While the definitive biological target of this compound awaits direct experimental confirmation, the available evidence strongly supports its potential as an inhibitor of COX-2 and 5-LO. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic applications of this and related compounds in inflammatory diseases. Future studies should focus on synthesizing and directly testing this molecule in the described assays to ascertain its precise inhibitory profile and selectivity.
Safety Operating Guide
2-(4-Bromophenyl)isothiazolidine 1,1-dioxide proper disposal procedures
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for handling heterocyclic sulfonyl compounds and related chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Hazard and Property Summary
| Parameter | Expected Value/Classification |
| GHS Hazard Statements | Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Some related compounds are toxic if swallowed or in contact with skin, and fatal if inhaled. May be very toxic to aquatic life with long-lasting effects. |
| Signal Word | Warning to Danger |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant. |
| Physical State | Solid (Expected) |
| Incompatibilities | Strong oxidizing agents, strong bases. |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide gas. |
II. Detailed Disposal Protocol
This step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If handling powders or creating dust, a NIOSH-approved respirator is recommended.
-
Ventilation: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible.
Step 2: Waste Collection
-
Container: Place unwanted this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) into a designated, properly labeled, and sealable hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
Step 3: Decontamination
-
Surfaces: Decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Equipment: Clean any non-disposable equipment thoroughly according to standard laboratory procedures.
-
Contaminated Materials: Collect all cleaning materials (e.g., paper towels, wipes) and place them in the designated hazardous waste container.
Step 4: Final Disposal
-
Licensed Waste Disposal: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[1]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[1] Contact your institution's EHS office for specific guidance and to arrange for waste pickup.
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal.
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide was not located. The following guidance is based on the safety protocols for structurally similar compounds, including isothiazolidine derivatives and other brominated aromatic compounds. It is imperative to handle this chemical with caution in a well-ventilated laboratory setting, adhering to all institutional safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure user safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system. The required Personal Protective Equipment (PPE) is summarized below.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Item | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber. Ensure gloves are powder-free and changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[1] |
| Eyes/Face | Safety glasses with side shields or Goggles | Must provide protection against chemical splashes.[2] A face shield may be required for splash-prone procedures. |
| Body | Laboratory coat or Chemical-resistant gown | Long-sleeved and properly fastened. For larger quantities or increased risk of splash, chemical-resistant coveralls are recommended.[3][4] |
| Respiratory | Air-purifying respirator (if necessary) | Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if aerosolization is possible.[5] |
| Feet | Closed-toe shoes | Made of a non-porous material to protect against spills. |
Handling and Operational Plan
Safe handling is paramount to prevent exposure. The following workflow outlines the procedural steps for working with this compound.
Caption: Workflow for Handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Assemble all necessary PPE as detailed in Table 1.
-
Ensure a chemical spill kit is readily accessible.
-
Retrieve the chemical from its storage location, noting to store it in a cool, dry, well-ventilated area away from incompatible substances.
-
-
Handling:
-
Don the appropriate PPE in the correct order: gown/lab coat, mask/respirator, goggles/face shield, and finally gloves.
-
Carefully weigh and dispense the chemical within the fume hood to minimize inhalation of any dust or vapors.
-
Perform all experimental manipulations within the fume hood. Avoid actions that could generate dust or aerosols.
-
Upon completion of the experiment, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
-
Disposal:
-
Dispose of all contaminated waste, including gloves, disposable labware, and excess chemical, in a designated hazardous waste container.[6] All waste must be handled in accordance with institutional and local regulations.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. pppmag.com [pppmag.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. aksci.com [aksci.com]
- 7. synzeal.com [synzeal.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
